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  • Product: Cyanogen-15N bromide
  • CAS: 63419-72-7

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of Methionine Cleavage via Cyanogen-15N Bromide: A Technical Guide for Proteomics and Structural Biology

Executive Summary Cyanogen bromide (CNBr) cleavage is a foundational technique in protein chemistry, utilized for the highly specific hydrolysis of peptide bonds at the C-terminus of methionine residues. While standard C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyanogen bromide (CNBr) cleavage is a foundational technique in protein chemistry, utilized for the highly specific hydrolysis of peptide bonds at the C-terminus of methionine residues. While standard CNBr is ubiquitous in top-down proteomics and semisynthesis, the isotopically labeled variant—Cyanogen-15N Bromide ( BrC15N ) —provides an unprecedented analytical window.

By strategically employing the 15N isotope, researchers can track the expulsion of the labeled leaving group (methyl thiocyanate) rather than analyzing the complex peptide fragments. This guide details the mechanistic causality of the cleavage, the specific advantages of the isotopic label, and a self-validating experimental protocol for real-time kinetic profiling.

Mechanistic Causality: The Chemistry of CNBr Cleavage

The cleavage of methionine by CNBr is a multi-step intramolecular cascade driven by precise nucleophilic and electrophilic interactions. Understanding this mechanism is critical for grasping why the 15N label is so analytically powerful.

  • Step 1: Electrophilic Attack and Sulfonium Formation. The electron density in cyanogen bromide is heavily skewed toward the electronegative nitrogen and bromine atoms, rendering the central carbon highly electrophilic[1]. The reaction initiates when the nucleophilic sulfur atom of the methionine thioether side chain attacks the CNBr carbon. This displaces the bromide ion ( Br− ) and generates a highly reactive cyanosulfonium ion intermediate.

  • Step 2: Intramolecular Cyclization and Expulsion. The cyanosulfonium intermediate is unstable. The carbonyl oxygen of the methionine residue's peptide bond acts as an internal nucleophile, attacking the γ -carbon of the methionine side chain. This cyclization forms a five-membered iminolactone ring. Concurrently, the sulfur-carbon bond is severed, expelling methyl thiocyanate ( CH3​SCN ) as a leaving group. Crucially, the nitrogen atom from the original CNBr molecule is partitioned entirely into this expelled methyl thiocyanate.

  • Step 3: Hydrolysis. In the presence of water and an acidic catalyst, the iminolactone ring is hydrolyzed. This breaks the peptide chain, yielding a C-terminal homoserine lactone on the N-terminal fragment and a newly liberated primary amine on the C-terminal fragment.

Causality Check: Why is water critical in the solvent? Research has demonstrated that increasing the water concentration (e.g., using 70% formic acid or 0.1 M HCl instead of anhydrous acids) significantly enhances cleavage yields[2]. Water accelerates the hydrolysis of the iminolactone before it can undergo non-productive side reactions, which is especially vital for sterically hindered bonds like Met-Ser and Met-Thr[2].

Mechanism Met Methionine Residue Intermediate1 Cyanosulfonium Intermediate Met->Intermediate1 S attacks C CNBr 15N-CNBr CNBr->Intermediate1 Br- leaves Iminolactone Iminolactone Intermediate Intermediate1->Iminolactone Carbonyl O attacks γ-C LeavingGroup 15N-Methyl Thiocyanate (CH3-S-C≡15N) Intermediate1->LeavingGroup Cleavage of S-C bond Hydrolysis Hydrolysis (H2O) Iminolactone->Hydrolysis Acidic buffer Product1 Homoserine Lactone Hydrolysis->Product1 Product2 New N-Terminus Hydrolysis->Product2

Chemical mechanism of methionine cleavage by 15N-CNBr yielding 15N-methyl thiocyanate.

The Isotopic Advantage: Why Cyanogen-15N Bromide?

In standard CNBr cleavage, quantifying reaction efficiency requires LC-MS/MS analysis of the resulting peptide fragments. This approach is often biased by differential ionization efficiencies and signal suppression in complex mixtures.

By employing Cyanogen-15N Bromide ( BrC15N ), the expelled leaving group becomes CH3​SC15N . Because the 15N isotope has a nuclear spin of 1/2, it is NMR-active. This provides a distinct analytical advantage:

  • Stoichiometric Readout: The formation of CH3​SC15N is strictly 1:1 with the formation of the iminolactone intermediate.

  • Real-Time Kinetics: Researchers can monitor the reaction in situ within an NMR spectrometer. The appearance of the 15N resonance provides a direct, interference-free kinetic trace of the cleavage event.

  • Isotope Dilution Mass Spectrometry (IDMS): The volatile CH3​SC15N can be captured and quantified via GC-MS, providing absolute quantification of cleaved methionine residues across a bulk protein sample.

Experimental Workflows & Protocols

Protocol: In Situ Kinetic Profiling of Methionine Cleavage via 15N -NMR

This protocol describes a self-validating system for monitoring cleavage kinetics. By using an internal standard, the NMR integration becomes absolute, and orthogonal LC-MS/MS validates the final structural outcome.

Materials:

  • Target protein/peptide containing methionine.

  • Cyanogen-15N Bromide ( BrC15N , 98 atom % 15N )[3].

  • Deuterated Formic Acid ( FA-d2​ ) and D2​O .

  • Internal Standard: 15N -Urea (for NMR calibration).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the target protein in 500 μL of a 70% FA-d2​ / 30% D2​O (v/v) solvent system. Causality: The high acid concentration denatures the protein, exposing buried methionines, while D2​O provides the necessary water for iminolactone hydrolysis and the lock signal for NMR[2].

  • Internal Standard Addition: Spike the solution with a known concentration (e.g., 1 mM) of 15N -Urea to serve as a static, internal quantitative reference.

  • Reagent Activation (Fume Hood): Weigh a 50-fold molar excess (relative to methionine residues) of BrC15N . Safety Note: BrC15N is highly toxic and volatile; handle strictly within a certified fume hood[3].

  • In Situ Reaction: Transfer the protein solution to a 5 mm NMR tube. Quickly add the BrC15N , cap tightly, and seal with Parafilm to prevent the escape of the volatile CH3​SC15N product.

  • Data Acquisition: Insert the tube into the NMR spectrometer (pre-equilibrated to 25°C). Initiate a time-course 1D 15N -NMR acquisition sequence.

  • Data Processing: Integrate the emerging CH3​SC15N peak against the static 15N -Urea peak. The kinetic rate constant ( kobs​ ) can be extracted by fitting the integration curve to a first-order kinetic model.

  • Orthogonal Validation: Post-NMR, lyophilize the sample (which removes the acid and the volatile CH3​SC15N ) and analyze the non-volatile peptide fraction via LC-MS/MS to confirm site-specific homoserine lactone formation.

Workflow Prep Peptide in FA-d2 / D2O Reaction Add 15N-CNBr in NMR Tube Prep->Reaction Monitoring Real-Time 15N-NMR Acquisition Reaction->Monitoring Kinetics Kinetic Profiling of CH3SC15N Monitoring->Kinetics Validation LC-MS/MS Validation Kinetics->Validation

In situ 15N-NMR experimental workflow for real-time kinetic profiling of CNBr cleavage.

Quantitative Data Summary

Table 1: Comparative Variables in Standard CNBr vs. 15N -CNBr Cleavage Workflows

ParameterStandard CNBrCyanogen-15N Bromide ( BrC15N )Mechanistic Causality
Leaving Group CH3​SCN CH3​SC15N Nitrogen partitions exclusively to the leaving group during S-C bond cleavage.
Analytical Window LC-MS/MS of Peptides 15N -NMR / MS of Leaving Group 15N provides a background-free signal for absolute quantification.
Kinetic Tracking Discontinuous (Aliquots)Continuous (In Situ NMR)Non-destructive monitoring of the expelled small molecule.
Optimal Solvent 70% Formic Acid70% FA-d2​ / 30% D2​O Acid denatures protein; water drives iminolactone hydrolysis[2].
Met-Ser/Thr Yield ~40-60%~40-60% (Unless H2​O is increased)Hydroxyl side chains compete for the iminolactone intermediate[2].

References

  • Wikipedia Contributors. (n.d.). Cyanogen bromide. Wikipedia, The Free Encyclopedia. [Link]

  • Kaiser, R., & Metzka, L. (1999). Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds. Analytical Biochemistry, 266(1), 1-8.[Link]

Sources

Protocols & Analytical Methods

Method

protocol for protein cleavage using cyanogen-15N bromide

Application Note: Advanced Protocol for Protein Cleavage and Isotopic Labeling Using Cyanogen- 15 N Bromide ( 15 N-CNBr) Target Audience: Researchers, structural biologists, and drug development professionals specializin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocol for Protein Cleavage and Isotopic Labeling Using Cyanogen- 15 N Bromide ( 15 N-CNBr)

Target Audience: Researchers, structural biologists, and drug development professionals specializing in proteomics, mass spectrometry (MS), and nuclear magnetic resonance (NMR).

Introduction & Mechanistic Rationale

Cyanogen bromide (CNBr) is a classical and highly specific chemical cleavage reagent that targets the peptide bond at the C-terminus of methionine residues[1]. While standard CNBr is a staple in peptide mapping, the introduction of the stable isotope 15 N via Cyanogen- 15 N Bromide ( 15 N-CNBr) [2] unlocks advanced capabilities for high-resolution mass spectrometry and NMR.

Depending on the reaction conditions, 15 N-CNBr can be directed down two distinct mechanistic pathways:

  • Methionine Cleavage (Tracer Workflow): Under acidic conditions, the 15 N atom is expelled as a volatile leaving group ( 15 N-methyl thiocyanate). This allows researchers to quantify cleavage kinetics via GC-MS headspace analysis without complex peptide deconvolution.

  • Cysteine Cyanylation (Isotopic Tagging): Under near-neutral conditions, 15 N-CNBr selectively cyanylates free cysteines. Subsequent alkaline hydrolysis cleaves the protein, permanently locking the 15 N isotope into a newly formed N-terminal iminothiazolidine ring on the downstream fragment[3]. This provides a definitive +0.997 Da mass shift per cleavage site, enabling unambiguous MS/MS identification.

Chemical Mechanisms & Pathway Visualizations

Pathway A: Acidic Methionine Cleavage

In the presence of strong acids, the sulfur atom of methionine acts as a nucleophile, attacking the electrophilic carbon of 15 N-CNBr to form a cyanosulfonium intermediate. Intramolecular attack by the methionine carbonyl oxygen forms a five-membered iminolactone ring, which hydrolyzes to a homoserine lactone, cleaving the peptide bond[4]. The 15 N is released entirely as 15 N-methyl thiocyanate.

Met_Cleavage A Peptide-Met (Methionine) C Cyanosulfonium Intermediate A->C Nucleophilic Attack B 15N-CNBr (Isotope Reagent) B->C Donates 15N-Cyano D Homoserine Lactone (Cleaved C-terminus) C->D Intramolecular Cyclization E 15N-Methyl Thiocyanate (Volatile Tracer) C->E Leaving Group Release

Mechanism of methionine cleavage by 15N-CNBr, releasing 15N-methyl thiocyanate as a tracer.

Pathway B: Cysteine Cyanylation and Alkaline Cleavage

At pH 8.0, the thiolate anion of cysteine attacks 15 N-CNBr, forming an 15 N-cyanylated cysteine ( −S−C≡15N ). When the pH is shifted to 9.0, the nitrogen of the preceding peptide bond attacks the cyano carbon. This cyclization cleaves the peptide chain, leaving the downstream fragment with an N-terminal 2-iminothiazolidine-4-carboxyl group containing the 15 N isotope.

Cys_Cleavage A Peptide-Cys (Cysteine) C 15N-Cyanylated Cys (-S-C≡15N) A->C pH 8.0 Cyanylation B 15N-CNBr B->C Adds 15N D Upstream Fragment (Normal C-terminus) C->D pH 9.0 Hydrolysis E Downstream Fragment (15N-Iminothiazolidine) C->E Cyclization & Cleavage

Cysteine cyanylation by 15N-CNBr and subsequent alkaline cleavage yielding a 15N-labeled fragment.

Quantitative Data & Expected Mass Shifts

To build a self-validating experimental system, researchers must compare the MS spectra of 15 N-CNBr digested samples against unlabeled controls. The table below summarizes the expected isotopic signatures.

Cleavage TargetReaction PathwayGenerated FragmentExpected Mass Shift (vs. 14 N)Isotope Localization
Methionine Acidic CleavageUpstream (C-term Homoserine Lactone)0.000 DaNone
Methionine Acidic CleavageDownstream (N-term)0.000 DaNone
Methionine Acidic CleavageVolatile Leaving Group+0.997 Da 15 N-Methyl Thiocyanate ( CH3​SC15N )
Cysteine Cyanylation + Alkaline CleavageUpstream (Normal C-term)0.000 DaNone
Cysteine Cyanylation + Alkaline CleavageDownstream (N-term Iminothiazolidine)+0.997 Da N-terminal Ring Imine (= 15 NH)

Experimental Protocols

⚠️ SAFETY WARNING: CNBr is highly toxic, volatile, and reacts violently with water and acids to release hydrogen cyanide (HCN) and hydrogen bromide[5]. All procedures must be conducted in a certified chemical fume hood. Waste must be neutralized with 1M NaOH and sodium hypochlorite (bleach) prior to disposal.

Protocol A: Methionine Cleavage (Tracer Workflow)

Objective: Cleave proteins at Met residues while tracking 15 N-methyl thiocyanate release.

  • Protein Solubilization: Dissolve the lyophilized protein (1–5 mg/mL) in 0.1% Trifluoroacetic acid (TFA) in 60% Acetonitrile (v/v).

    • Causality: While 70% formic acid is traditionally used to denature proteins and protonate amines, it frequently causes O-formylation of Ser/Thr residues, complicating MS analysis. The 0.1% TFA / 60% ACN system prevents formylation while maintaining protein solubility and denaturing buried hydrophobic domains[4].

  • Reagent Preparation: Prepare a 5 M stock of 15 N-CNBr in pure acetonitrile.

  • Reaction Initiation: Add a 50- to 100-fold molar excess of 15 N-CNBr relative to the total methionine content of the sample.

  • Incubation: Seal the vial and incubate in the dark at room temperature for 16–24 hours.

    • Causality: Darkness is strictly required to prevent the photo-oxidation of CNBr and the generation of reactive oxygen species that oxidize methionine to methionine sulfoxide, which is resistant to CNBr cleavage[4].

  • Termination: Dilute the reaction with 10 volumes of MS-grade water. Lyophilize immediately to remove the volatile acid and excess 15 N-CNBr.

Protocol B: Cysteine Cyanylation and Isotopic Tagging

Objective: Cleave at Cys residues and incorporate the 15 N label into the downstream fragment.

  • Reduction of Disulfides: Dissolve the protein in Denaturing Buffer (6 M Guanidine-HCl, 0.1 M Tris-HCl, pH 8.0). Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM and incubate at 37°C for 30 minutes.

    • Causality: Free thiols are strictly required for cyanylation. TCEP is chosen over DTT or β -mercaptoethanol because TCEP is phosphine-based. Thiol-based reducing agents would aggressively compete with the protein's cysteines for the 15 N-CNBr reagent, quenching the reaction.

  • Cyanylation: Add a 10-fold molar excess of 15 N-CNBr (relative to total cysteines). React for 20 minutes at room temperature. The pH 8.0 environment ensures the cysteine exists as a highly nucleophilic thiolate anion.

  • Desalting: Immediately pass the reaction through a size-exclusion spin column (e.g., Sephadex G-25) pre-equilibrated with 0.2 M Sodium Borate buffer (pH 9.0) to remove excess 15 N-CNBr and transition to the cleavage pH.

  • Alkaline Cleavage: Incubate the desalted, cyanylated protein at 37°C for 12–16 hours in the pH 9.0 borate buffer.

    • Causality: The alkaline pH deprotonates the peptide bond nitrogen, triggering the nucleophilic attack on the cyano carbon. This cyclization cleaves the chain and locks the 15 N into the N-terminal iminothiazolidine ring[3].

  • Validation: Analyze the digest via LC-ESI-MS/MS. The appearance of a +0.997 Da shifted peak in the downstream cysteine fragment—absent in the unlabeled control—serves as an internal validation of successful isotopic tagging.

References

  • Characterization of Unstable Intermediates and Oxidized Products Formed during Cyanogen Bromide Cleavage of Peptides and Proteins by Electrospray Mass Spectrometry. Analytical Chemistry.[Link]

  • A method for C-terminal sequence analysis in the proteomic era (proteins cleaved with cyanogen bromide). Nature Protocols.[Link]

  • Location of the sulfhydryl groups involved in disulfide interaction between the neighboring proteins L6 and L29 in mammalian ribosomes. S-cleavage of the cyanylated proteins in polyacrylamide gels after separation by dodecylsulfate gel electrophoresis. PubMed.[Link]

Sources

Application

Synthesis of ¹⁵N-Labeled Heterocycles with Cyanogen-¹⁵N Bromide: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of ¹⁵N-Labeled Heterocycles Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of ¹⁵N-Labeled Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The incorporation of the stable isotope nitrogen-15 (¹⁵N) into these molecules provides a powerful and non-invasive tool for a multitude of applications in research and development.[3][] Unlike the most abundant isotope, nitrogen-14, ¹⁵N possesses a nuclear spin of 1/2, making it ideal for nuclear magnetic resonance (NMR) spectroscopy, which allows for detailed structural elucidation and the study of molecular dynamics.[3][5]

In drug development, ¹⁵N labeling is transformative. It facilitates the investigation of protein metabolism, helps to elucidate pharmacokinetic profiles, and provides critical insights into the mechanism of action of drug candidates.[3] By tracing the metabolic fate of ¹⁵N-labeled compounds, researchers can gain a deeper understanding of cellular processes and therapeutic efficacy, ultimately accelerating the drug discovery pipeline.[3][6][7]

Cyanogen-¹⁵N bromide (Br¹⁵CN) has emerged as a versatile and efficient reagent for the introduction of a ¹⁵N atom into various heterocyclic scaffolds. This guide provides a comprehensive overview of the applications and detailed protocols for the synthesis of ¹⁵N-labeled heterocycles using this valuable isotopic labeling agent.

Cyanogen-¹⁵N Bromide: Properties and Safe Handling

Cyanogen bromide is a colorless or white crystalline solid with a pungent odor.[8] It is a highly toxic, corrosive, and water-sensitive compound that requires strict safety protocols for handling.[8][9][10][11][12]

Key Properties of Cyanogen Bromide:

PropertyValue
Molecular Formula BrCN
Molecular Weight (Br¹⁵CN) 106.91 g/mol [13]
Melting Point 50-53 °C[13]
Boiling Point 61-62 °C[8][13]
Isotopic Purity (typical) 98 atom % ¹⁵N[13]

Safety Precautions are Paramount:

  • Toxicity: Cyanogen bromide is fatal if inhaled, swallowed, or absorbed through the skin.[11][12] It is corrosive to the eyes, skin, and respiratory tract.[8]

  • Reactivity: It decomposes on heating or in contact with acids, producing highly toxic and flammable hydrogen cyanide (HCN) and corrosive hydrogen bromide (HBr).[8] It also reacts slowly with water and water vapor, releasing HCN.[8][9]

  • Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[9][10] Personal protective equipment (PPE) is mandatory and includes chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., Natural Rubber).[9][12] An emergency shower and eyewash station must be readily accessible.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from acids and moisture.[9] A dessicator is recommended for storage.[9] The container should be well-closed and airtight.[8]

  • Spills and Waste Disposal: In case of a spill, evacuate the area and collect the material safely, avoiding dust generation.[11][12] Do not use water directly on the spilled material.[12] All cyanogen bromide waste must be disposed of in specifically designated and sealed containers as hazardous waste.[9][12]

General Synthetic Principles

Cyanogen bromide is a versatile reagent in organic synthesis, acting as both a cyanating and brominating agent.[14][15] In the context of heterocycle synthesis, the electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack, while the bromine atom can act as a leaving group. This reactivity allows for the construction of various heterocyclic rings.

The general workflow for the synthesis of ¹⁵N-labeled heterocycles using Br¹⁵CN typically involves the reaction of a suitable precursor molecule containing nucleophilic centers with the labeled cyanogen bromide. The reaction conditions, such as solvent, temperature, and the presence of a base or catalyst, are crucial for directing the reaction towards the desired heterocyclic product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Precursor Precursor Molecule Reaction_Vessel Reaction under Controlled Conditions (Solvent, Temp, Base/Catalyst) Precursor->Reaction_Vessel Br15CN Cyanogen-¹⁵N Bromide Br15CN->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Chromatography Workup->Purification Labeled_Product ¹⁵N-Labeled Heterocycle Purification->Labeled_Product Analysis NMR, Mass Spec, etc. Labeled_Product->Analysis

Caption: General workflow for the synthesis of ¹⁵N-labeled heterocycles.

Protocols for the Synthesis of ¹⁵N-Labeled Heterocycles

The following protocols provide detailed methodologies for the synthesis of representative ¹⁵N-labeled heterocycles. These should be considered as starting points and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of ¹⁵N-Labeled 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles can be achieved through the reaction of amidrazones with cyanogen bromide.[16] This method allows for the direct incorporation of the ¹⁵N label into the triazole ring.

Reaction Scheme:

Triazole_Synthesis reactant1 R-C(=NH)NHNH₂ (Amidrazone) plus1 + reactant2 Br¹⁵CN arrow Base (e.g., Et₃N) Solvent (e.g., CH₃CN) product ¹⁵N-labeled 1,2,4-Triazole cluster_products cluster_products arrow->cluster_products cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Synthesis of ¹⁵N-labeled 1,2,4-triazoles.

Materials:

  • Substituted Amidrazone

  • Cyanogen-¹⁵N Bromide (Br¹⁵CN)

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the substituted amidrazone (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • In a separate, dry vial, carefully weigh the cyanogen-¹⁵N bromide (1.1 eq) in a glovebox or under a nitrogen atmosphere due to its hygroscopic and toxic nature. Dissolve it in a minimal amount of anhydrous acetonitrile.

  • Slowly add the cyanogen-¹⁵N bromide solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure ¹⁵N-labeled 1,2,4-triazole.

  • Characterize the final product by NMR (¹H, ¹³C, ¹⁵N) and mass spectrometry to confirm the structure and isotopic incorporation.

Protocol 2: Synthesis of ¹⁵N-Labeled Tetrazoles

5-Substituted-1H-tetrazoles can be prepared from nitriles and an azide source.[17] A common method involves the reaction of an aryl or alkyl cyanide with sodium azide. For the synthesis of ¹⁵N-labeled tetrazoles using cyanogen-¹⁵N bromide, a two-step approach is often employed where an intermediate cyanamide is formed first, followed by cyclization with an azide.

Reaction Scheme:

Tetrazole_Synthesis reactant1 R-NH₂ (Amine) plus1 + reactant2 Br¹⁵CN arrow1 Base (e.g., pyridine) Solvent (e.g., THF) intermediate R-NH¹⁵CN (¹⁵N-Cyanamide) arrow1->intermediate reactant3 R-NH¹⁵CN cluster_step2 cluster_step2 plus2 + reactant4 NaN₃, NH₄Cl arrow2 Solvent (e.g., DMF) Heat product ¹⁵N-labeled Tetrazole arrow2->product cluster_r1 cluster_r1 cluster_r1->arrow1 cluster_r2 cluster_r2 cluster_r2->arrow2

Caption: Two-step synthesis of ¹⁵N-labeled tetrazoles.

Materials:

  • Primary Amine (R-NH₂)

  • Cyanogen-¹⁵N Bromide (Br¹⁵CN)

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl, e.g., 1M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluents for column chromatography

Procedure:

Step 1: Synthesis of ¹⁵N-Cyanamide

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add pyridine (1.1 eq) to the solution.

  • Slowly add a solution of cyanogen-¹⁵N bromide (1.05 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove pyridinium hydrobromide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude ¹⁵N-cyanamide, which may be used in the next step without further purification.

Step 2: Cyclization to ¹⁵N-Tetrazole

  • To the crude ¹⁵N-cyanamide from the previous step, add anhydrous DMF, sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the ¹⁵N-labeled tetrazole.

  • Confirm the structure and isotopic labeling by NMR and mass spectrometry.

Data Presentation and Analysis

The successful synthesis and isotopic enrichment of the target heterocycles should be confirmed by appropriate analytical techniques.

Table of Expected Analytical Data:

Heterocycle Class¹H NMR¹³C NMR¹⁵N NMRMass Spectrometry
1,2,4-Triazoles Characteristic shifts for ring protons.Shifts for ring carbons, potential C-¹⁵N coupling.A distinct signal for the incorporated ¹⁵N atom.Molecular ion peak corresponding to the ¹⁵N-labeled product (M+1 compared to unlabeled).
Tetrazoles Shift for the C-H proton of the ring.Shift for the ring carbon, potential C-¹⁵N coupling.Signals for the incorporated ¹⁵N atom.Molecular ion peak corresponding to the ¹⁵N-labeled product (M+1 compared to unlabeled).

The degree of ¹⁵N incorporation can be quantified by mass spectrometry or by analyzing the satellite peaks in ¹H or ¹³C NMR spectra arising from coupling to ¹⁵N.[5][18]

Conclusion

Cyanogen-¹⁵N bromide is a valuable reagent for the synthesis of a variety of ¹⁵N-labeled heterocycles. The protocols outlined in this guide provide a foundation for researchers to incorporate this powerful isotopic labeling technique into their synthetic strategies. The ability to introduce ¹⁵N into bioactive molecules opens up new avenues for mechanistic studies, metabolic profiling, and the overall advancement of drug discovery and development. Strict adherence to safety protocols is essential when working with the highly toxic and reactive cyanogen bromide.

References

  • NAU. Cyanogen Bromide. [Link]

  • PENTA. Cyanogen bromide. [Link]

  • IPCS. CYANOGEN BROMIDE. International Chemical Safety Cards. [Link]

  • NJ.gov. Common Name: CYANOGEN BROMIDE HAZARD SUMMARY. [Link]

  • ResearchGate. The synthesis of ¹⁵N‐labeled heterocycles containing nitrogen atom. [Link]

  • Chukanov, N. V., et al. "Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields." Chem.—Eur. J 27.31 (2021): 9727-9736. [Link]

  • He, J., et al. "Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N." Chemical Communications 57.42 (2021): 5442-5445. [Link]

  • Bartholomew, G. L., et al. "14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing." ChemRxiv (2023). [Link]

  • Rusinov, V. L., et al. "The synthesis of labeling azolo-1,2,4-triazines with 15N isotope." Arkivoc 2009.4 (2009): 69-78. [Link]

  • Rusinov, V. L., et al. "15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles." RSC advances 9.47 (2019): 27481-27506. [Link]

  • Liang, H., et al. "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines." Synlett 28.17 (2017): 2675-2679. [Link]

  • ResearchGate. 15N-Labeled tetrazoloazines in investigation of the azido-tetrazole equilibrium. [Link]

  • Ostrovskii, V. A., et al. "Tetrazolium Compounds: Synthesis and Applications in Medicine." Molecules 26.17 (2021): 5236. [Link]

  • The Aquila Digital Community. The Use of Heterocycles as Important Structures in Medicinal Chemistry. [Link]

  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. [Link]

  • Google Patents.
  • Kumari, S., et al. "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." Frontiers in Chemistry 10 (2022): 881329. [Link]

  • Bartholomew, G. L., et al. "14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing." eScholarship.org. [Link]

  • ResearchGate. Heterocycles in drug discovery: Properties and preparation. [Link]

  • Google Patents. Tetrazole compounds and methods of making and using same.
  • PubMed. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria. [Link]

  • ResearchGate. Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2?. [Link]

  • Wang, Y., et al. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry 9 (2021): 733878. [Link]

  • Protein Expression and Purification Core Facility. 15N labeling of proteins in E. coli. [Link]

  • PubMed Central. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

  • Frontiers. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. [Link]

  • Nature. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. [Link]

  • ResearchGate. Stable Isotope Probing Techniques and Methodological Considerations Using 15N. [Link]

  • Der Pharma Chemica. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. [Link]

  • eScholarship.org. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. [Link]

  • IJIRSET. Synthesis of Heterocyclic Compounds. [Link]

  • PubMed Central. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]

Sources

Method

Application Note & Protocol: High-Efficiency Protein Cleavage and Isotopic Tracing using Cyanogen-15N Bromide (15N-CNBr) in Proteomics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Bottom-up proteomics, absolute stoichiometric quantification, and isotopic calibration workflows. Introduction & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Bottom-up proteomics, absolute stoichiometric quantification, and isotopic calibration workflows.

Introduction & Mechanistic Causality

Cyanogen bromide (CNBr) is a highly specific chemical cleavage reagent that hydrolyzes peptide bonds at the C-terminus of methionine (Met) residues. While enzymatic digestion (e.g., Trypsin) is the gold standard for routine proteomics, chemical cleavage via CNBr is indispensable for analyzing large, hydrophobic, or heavily modified proteins (such as transmembrane domains) that lack accessible basic residues.

Why use Cyanogen-15N Bromide (15N-CNBr)? Standard 14N-CNBr is sufficient for simple peptide mapping. However, in advanced quantitative proteomics, 15N-CNBr is deployed as an isotopic cleavage reagent for tracer workflows and absolute calibration[1].

The causality behind this lies in the reaction mechanism:

  • Nucleophilic Attack: The thioether sulfur of the methionine residue attacks the electrophilic carbon of 15N-CNBr, forming a sulfonium ion intermediate.

  • Cyclization & Cleavage: The carbonyl oxygen of the methionine residue attacks its own gamma-carbon, forming a five-membered ring.

  • Tracer Release: This cyclization breaks the peptide bond, leaving a C-terminal homoserine lactone on the peptide, and simultaneously expels 15N-methyl thiocyanate ( CH3​−S−C≡15N ) as a volatile leaving group [2].

Because the 15N atom is exclusively partitioned into the volatile methyl thiocyanate byproduct—and not the peptide—researchers can capture this leaving group and analyze it via GC-MS or LC-MS. By comparing the released 15N-methyl thiocyanate against a spiked internal standard, one can precisely quantify the exact moles of methionine cleaved. This provides an orthogonal, absolute stoichiometric calibration of protein concentration that is completely independent of downstream peptide ionization efficiencies.

Reaction Mechanism & Isotopic Partitioning

CNBr_Mechanism Met Peptide with Methionine Sulfonium Sulfonium Ion Intermediate Met->Sulfonium Nucleophilic Attack CNBr 15N-CNBr (Isotopic Reagent) CNBr->Sulfonium 15N Transfer Lactone C-terminal Homoserine Lactone Sulfonium->Lactone Cyclization & Cleavage NewNterm New N-terminal Peptide Sulfonium->NewNterm Peptide Bond Hydrolysis Tracer 15N-Methyl Thiocyanate (Quantifiable Tracer) Sulfonium->Tracer Leaving Group Release

Figure 1: Mechanism of 15N-CNBr cleavage. The isotopic 15N label is partitioned entirely into the volatile methyl thiocyanate tracer.

Experimental Design & Considerations

To ensure a self-validating and highly efficient protocol, several biochemical variables must be controlled:

  • Solvent Selection (Formic Acid vs. HCl): The reaction requires a highly acidic environment to denature the protein (exposing buried Met residues) and to protonate the leaving groups. 70% Formic Acid (FA) is the standard. However, if your target protein is rich in Met-Ser or Met-Thr sequences, standard 70% FA yields poor cleavage (<50%). The hydroxyl groups on Ser/Thr can attack the homoserine intermediate, forming an ester instead of cleaving the backbone. Causality-driven solution: Reduce the FA concentration to 50% to increase the water concentration; this thermodynamically favors the hydrolytic cleavage pathway over intramolecular esterification, restoring cleavage yields to >90% [3].

  • Cysteine Alkylation: Free sulfhydryl groups on cysteine residues will undergo S-cyanylation by CNBr, consuming the isotopic reagent and creating complex, unintended mass shifts. Proteins must be fully reduced and alkylated prior to cleavage.

  • Light Sensitivity: CNBr can photo-oxidize methionine to methionine sulfoxide. Methionine sulfoxide cannot form the requisite sulfonium ion, rendering it completely resistant to CNBr cleavage. The reaction must be performed in the dark.

Step-by-Step Protocol: 15N-CNBr Cleavage & Tracer Recovery

Safety Warning: 15N-CNBr is highly toxic, volatile, and releases hydrogen cyanide gas upon contact with water or bases. All steps must be performed in a certified chemical fume hood.

Phase I: Protein Preparation
  • Denaturation & Reduction: Dissolve 1 mg of protein in 1 mL of denaturation buffer (8 M Urea, 100 mM Tris-HCl, pH 8.5). Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 45 minutes.

  • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 40 mM. Incubate in the dark at room temperature for 45 minutes to irreversibly block cysteines.

  • Desalting: Remove Urea, DTT, and IAA using a molecular weight cut-off (MWCO) spin filter or by TCA/Acetone precipitation. Crucial: Residual DTT will react violently with CNBr. Lyophilize the desalted protein pellet.

Phase II: Isotopic Cleavage
  • Solubilization: Resuspend the lyophilized protein pellet in 500 µL of 70% Formic Acid (use 50% FA if the protein contains Met-Ser/Met-Thr motifs) [3].

  • Reagent Addition: Prepare a fresh stock of 15N-CNBr (e.g., BOC Sciences) in 70% FA. Add a 100-fold molar excess of 15N-CNBr relative to the total methionine content of the sample.

  • Incubation: Purge the reaction vial with Nitrogen or Argon gas to displace oxygen. Wrap the vial in aluminum foil to block light. Incubate at room temperature (20–25°C) for 18 to 24 hours with gentle agitation.

Phase III: Tracer Recovery & Peptide Processing
  • Tracer Distillation (For Absolute Quantification): Connect the reaction vial to a vacuum distillation apparatus equipped with a liquid nitrogen cold trap. Apply a gentle vacuum to selectively vaporize and trap the volatile 15N-methyl thiocyanate (boiling point ~130°C) along with the formic acid.

  • Peptide Lyophilization: Once the volatile tracer is removed, add 500 µL of LC-MS grade water to the remaining peptide mixture and lyophilize to dryness. Repeat the water addition and lyophilization twice to ensure complete removal of residual acid.

  • Analysis:

    • Tracer: Analyze the trapped 15N-methyl thiocyanate via GC-MS or LC-MS against a known standard to calculate absolute cleavage stoichiometry.

    • Peptides: Resuspend the lyophilized peptides in 0.1% TFA for downstream LC-MS/MS sequencing.

Workflow Visualization

Workflow Prep 1. Protein Preparation (Reduction & Alkylation) Cleavage 2. 15N-CNBr Cleavage (70% Formic Acid, Dark, 24h) Prep->Cleavage Separation 3. Phase Separation / Vacuum Distillation Cleavage->Separation Tracer 4a. 15N-Methyl Thiocyanate (GC-MS/LC-MS Calibration) Separation->Tracer Volatile Fraction Peptides 4b. Cleaved Peptides (Lyophilization & LC-MS/MS) Separation->Peptides Non-volatile Fraction Data 5. Absolute Stoichiometric Quantification Tracer->Data Isotopic Ratio Peptides->Data Sequence ID

Figure 2: End-to-end workflow for 15N-CNBr cleavage, separating the isotopic tracer from the peptide fragments for dual-analysis.

Data Presentation & Troubleshooting

When analyzing the non-volatile peptide fraction via LC-MS/MS, database search engines (e.g., Mascot, MaxQuant) must be configured to account for the specific mass shifts induced by CNBr cleavage.

Table 1: Expected Mass Shifts in 15N-CNBr Workflows
MoleculeModificationMass Shift (Da)Analytical Notes
Cleaved Peptide Met → Homoserine Lactone-32.01Standard C-terminal modification on the cleaved peptide fragment.
Cleaved Peptide Met → Homoserine (Hydrolyzed)-14.00Occurs if the lactone ring opens in aqueous conditions; include as a variable modification.
Tracer Byproduct 15N-Methyl Thiocyanate+74.01 (Absolute)Volatile tracer captured for stoichiometric calibration [1].
Table 2: Troubleshooting Common Anomalies
ObservationMechanistic CauseCorrective Action
Incomplete cleavage at Met-Ser or Met-Thr Hydroxyl group of Ser/Thr attacks the intermediate, forming an uncleavable ester [3].Reduce Formic Acid concentration to 50% to increase water content, favoring hydrolysis.
Peptide masses show +25 Da shifts Unalkylated cysteines underwent S-cyanylation by the CNBr reagent.Ensure complete reduction (fresh DTT) and alkylation (IAA) prior to cleavage.
Total failure to cleave specific Met residues Methionine was photo-oxidized to methionine sulfoxide prior to or during the reaction.Degas all buffers, use fresh DTT, and ensure the cleavage reaction is strictly protected from light.

References

  • Wikipedia contributors. (n.d.). Cyanogen bromide. Wikipedia, The Free Encyclopedia. Retrieved April 4, 2026, from [Link]

  • Kaiser, R., & Metzka, L. (1999). Enhancement of Cyanogen Bromide Cleavage Yields for Methionyl-Serine and Methionyl-Threonine Peptide Bonds. Analytical Biochemistry, 266(1), 1-8. [Link]

Application

Guide to the Synthesis of ¹⁵N-Cyanamides from ¹⁵N-Cyanogen Bromide: Protocols, Mechanisms, and Safety

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into biologically active molecules is a cornerstone of modern drug discovery and metabolic research.[1][2] ¹⁵N-labeled compounds serve as indispensable tools for elucidating metabolic pathways, quantifying protein turnover, and enhancing analytical accuracy in pharmacokinetic studies. This application note provides a comprehensive guide to the synthesis of ¹⁵N-labeled cyanamides, valuable intermediates in the production of guanidines, ureas, and various heterocycles, using ¹⁵N-cyanogen bromide (Br¹⁵CN) as the isotopic source. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols for primary, secondary, and tertiary amines, and emphasize the critical safety procedures required when handling the highly toxic cyanogen bromide reagent.

Introduction: The Significance of ¹⁵N-Cyanamides

Cyanamides are versatile functional groups in organic synthesis, acting as key precursors for numerous biologically relevant scaffolds.[3][4] Their isotopic labeling with ¹⁵N unlocks powerful analytical capabilities, primarily through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5] By tracing the ¹⁵N atom, researchers can:

  • Track Metabolic Fates: Follow the incorporation and transformation of the cyanamide moiety within a biological system.[1]

  • Elucidate Biosynthetic Pathways: Determine how complex natural products are assembled by living organisms.[1][5]

  • Quantify Drug Metabolism: Use ¹⁵N-labeled compounds as internal standards for highly accurate quantification in complex biological matrices.

The most direct and common method for synthesizing cyanamides involves the reaction of an amine with a cyanogen halide, with cyanogen bromide being a frequently used reagent due to its high electrophilicity.[4][6]

The von Braun Reaction and Related Mechanisms

The reaction between an amine and cyanogen bromide is a cornerstone of cyanamide synthesis. The specific pathway depends on the substitution of the amine.

Tertiary Amines: The Classic von Braun Reaction

First described by Julius von Braun, this reaction converts a tertiary amine into a disubstituted cyanamide and an alkyl bromide.[7][8] The mechanism involves two successive nucleophilic substitution (Sₙ2) steps:

  • Quaternary Salt Formation: The tertiary amine acts as a nucleophile, attacking the electrophilic carbon of Br¹⁵CN and displacing the bromide ion to form a quaternary ammonium salt intermediate.[7]

  • Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the alkyl groups on the nitrogen center, leading to the formation of an alkyl bromide and the desired disubstituted ¹⁵N-cyanamide.[7][9]

G cluster_step1 Step 1: Quaternary Salt Formation cluster_step2 Step 2: Nucleophilic Dealkylation (Sₙ2) Amine R₃N (Tertiary Amine) BrCN Br-¹⁵C≡N Amine->BrCN Nucleophilic Attack Intermediate [R₃N⁺-¹⁵C≡N] Br⁻ (Quaternary Ammonium Salt) BrCN->Intermediate Product R₂N-¹⁵C≡N (Disubstituted ¹⁵N-Cyanamide) Intermediate->Product AlkylBromide R-Br (Alkyl Bromide) Intermediate->AlkylBromide Bromide Br⁻ Bromide->Intermediate Attack on R-group

Primary and Secondary Amines

The reaction with primary (RNH₂) and secondary (R₂NH) amines proceeds via a more direct nucleophilic substitution at the cyanogen bromide carbon. However, a significant challenge arises: the hydrogen bromide (HBr) produced as a byproduct can protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction.[8]

To overcome this, the reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HBr as it forms.

Critical Safety Protocols: Handling Cyanogen Bromide

WARNING: Cyanogen bromide is a highly toxic, volatile, and corrosive solid.[10][11] It can be fatal if inhaled, swallowed, or absorbed through the skin.[10][12] It reacts with water and acids to release highly toxic hydrogen cyanide (HCN) and hydrogen bromide (HBr) gases.[12][13] All manipulations must be conducted with extreme caution.

HazardMitigation and Personal Protective Equipment (PPE)
High Acute Toxicity Engineering Controls: All work must be performed inside a certified chemical fume hood with high airflow.[10][14] PPE: Wear a full-face shield or safety goggles, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves (double-gloving is strongly recommended).[13][14][15] A NIOSH-approved respirator with cartridges for acid gases and cyanides may be necessary.[10][13]
Reactivity Handling: Avoid contact with water, acids, and strong oxidizing agents.[13] Allow the sealed container to warm to room temperature before opening to prevent moisture condensation.[14] Use spark-proof tools and ground all equipment.[12]
Spills Evacuate the area immediately. Do not use water directly on the spill.[13][14] Cover with a dry, inert absorbent like sand or vermiculite.[12] Decontaminate the spill area with a calcium or sodium hypochlorite solution before final cleanup.[14] Dispose of all materials as hazardous waste.[13]
Waste Disposal Quench all residual cyanogen bromide and contaminated materials in a basic solution (e.g., sodium hypochlorite followed by sodium hydroxide) in a fume hood before disposal as hazardous waste.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate's reactivity and solubility. All steps must be performed in a chemical fume hood.

General Workflow Overview

G start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Addition of Br¹⁵CN & Reaction Monitoring (TLC/GC-MS) setup->reaction workup Reaction Quench & Aqueous Workup reaction->workup purify Purification (Column Chromatography) workup->purify char Product Characterization (NMR, MS, IR) purify->char end End: Store Pure ¹⁵N-Cyanamide char->end

Reagents and Equipment
Reagent / EquipmentPurpose / Specification
¹⁵N-Cyanogen Bromide (Br¹⁵CN)Isotopic labeling source
Primary, Secondary, or Tertiary AmineStarting material
Anhydrous Solvent (e.g., THF, Chloroform, Acetonitrile)Reaction medium; must be dry
Non-nucleophilic Base (e.g., Na₂CO₃, K₂CO₃, DIPEA)For primary/secondary amines only
Round-bottom flask, CondenserReaction vessel
Magnetic Stirrer, Stir BarAgitation
Inert Gas Supply (Nitrogen or Argon)To maintain anhydrous conditions
Syringes, NeedlesFor liquid transfers
TLC plates, GC-MSReaction monitoring
Separatory Funnel, Silica GelPurification
NMR Spectrometer, Mass SpectrometerProduct characterization
Protocol 1: Cyanation of a Secondary Amine (e.g., Dibutylamine)

This protocol demonstrates the synthesis of N,N-dibutyl-¹⁵N-cyanamide.

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous sodium carbonate (Na₂CO₃, 1.5 equivalents).

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 40 mL) followed by dibutylamine (1.0 eq). Stir the suspension for 10 minutes at room temperature.

  • Cyanation: In a separate, dry vial, dissolve ¹⁵N-cyanogen bromide (1.1 eq) in anhydrous THF (10 mL). Slowly add this solution to the stirring amine suspension via syringe over 15-20 minutes. Causality Note: Slow addition is crucial to control the initial exotherm of the reaction.

  • Reaction: Heat the reaction mixture to reflux (approx. 66°C for THF) and monitor its progress using TLC or GC-MS. The reaction is typically complete within 4-16 hours.[16]

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts, washing the pad with additional THF.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality Note: The acid wash removes any unreacted amine, while the base wash removes any residual acidic byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure N,N-dibutyl-¹⁵N-cyanamide.

Protocol 2: Cyanation of a Tertiary Amine (von Braun Reaction)

This protocol follows a classic von Braun procedure.

  • Preparation: To a dry 100 mL round-bottom flask equipped with a stir bar and a reflux condenser under a nitrogen atmosphere, add the tertiary amine (e.g., N,N-dimethyl-1-naphthylamine, 1.0 eq).[16]

  • Reagent Addition: Add ¹⁵N-cyanogen bromide (1.2 eq) directly to the flask.[16] Causality Note: For many tertiary amines, the reaction can be run neat or with a minimal amount of a non-polar solvent like dry ether or chloroform.[3][16]

  • Reaction: Gently heat the mixture (e.g., on a steam bath or in a heating mantle) to reflux for 12-24 hours.[16] Monitor the reaction for the consumption of the starting amine.

  • Workup: Cool the reaction mixture. If a quaternary salt has precipitated, it can be removed by filtration.[16] Dilute the mixture with a solvent like ether and proceed with an aqueous workup similar to Protocol 1 (acid and base washes) to separate the product from any remaining starting material.

  • Purification: Dry the organic layer, concentrate, and purify the residue via vacuum distillation or column chromatography to isolate the ¹⁵N-cyanamide and the corresponding alkyl bromide.

Product Characterization

Confirming the successful incorporation of the ¹⁵N label is critical.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum of the product will be shifted by +1 mass unit compared to the unlabeled analog.

  • ¹³C NMR Spectroscopy: The carbon of the ¹⁵N-cyanamide group (¹³C-¹⁵N) will appear as a doublet due to one-bond coupling (¹J_C-N), providing definitive evidence of labeling.

  • ¹⁵N NMR Spectroscopy: Direct detection of the ¹⁵N nucleus will show a chemical shift characteristic of a cyanamide nitrogen.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive amine (protonated); insufficient temperature; moisture in the reaction.For primary/secondary amines, ensure an adequate amount of base is present and fully suspended. Ensure all reagents and solvents are anhydrous. Increase reaction temperature or time.
Formation of Multiple Products Side reactions; degradation of starting material or product.Lower the reaction temperature. Ensure the reaction is under an inert atmosphere. Check the purity of the starting amine.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. Consider derivatization or an alternative purification method like distillation if the product is thermally stable.

Conclusion

The synthesis of ¹⁵N-cyanamides from ¹⁵N-cyanogen bromide is a powerful yet hazardous procedure. By understanding the underlying von Braun and related mechanisms and adhering strictly to the safety protocols outlined, researchers can reliably produce these valuable labeled compounds. These isotopic probes are essential for advancing our understanding of complex biological systems and are a key enabling technology in the field of drug development. While effective, the high toxicity of cyanogen bromide has spurred the development of safer cyanating agents, which may be suitable for less demanding applications.[4][17]

References

  • Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(17), 2675-2679. [Link]

  • PENTA. (2025). Safety Data Sheet: Cyanogen bromide. [Link]

  • Wikipedia. (n.d.). von Braun reaction. Retrieved from [Link]

  • Hunsberger, I. M. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7, 268-307. [Link]

  • Kaur, N., & Kishore, D. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 629. [Link]

  • Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters, 21(5), 1268-1272. [Link]

  • New Jersey Department of Health. (2010). Hazard Summary: Cyanogen Bromide. [Link]

  • Northern Arizona University. (n.d.). Standard Operating Procedure: Cyanogen Bromide. [Link]

  • ResearchGate. (n.d.). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Request PDF. [Link]

  • Morrill, L. C. (2018). Introduction to cyanamides. Cardiff University. [Link]

  • Cressman, H. W. J. (1947). N-METHYL-1-NAPHTHYLCYANAMIDE. Organic Syntheses, 27, 56. [Link]

  • Corona-Díaz, V. M., et al. (2019). Flash preparation of carbenoids: A different performance of cyanogen bromide. Arkivoc, 2019(5), 154-165. [Link]

  • Tidwell, M. W., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Microbiology, 14. [Link]

  • Organic Chemistry Portal. (2019). Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines. [Link]

  • Organic Syntheses. (n.d.). SODIUM CYANAMIDE. [Link]

  • ResearchGate. (n.d.). Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples. [Link]

  • May, D. S., et al. (2020). 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria. ACS Chemical Biology, 15(3), 731-739. [Link]

  • ResearchGate. (2025). Facile Synthesis of 15N-Labeled Amino Acids Using 15N-Ammonium Salt. Request PDF. [Link]

  • Kaur, N., & Kishore, D. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. [Link]

  • Shallop, A., & Jones, R. A. (2010). Syntheses of Specifically 15N-Labeled Adenosine and Guanosine. Current Protocols in Nucleic Acid Chemistry, 41(1), 15.3.1-15.3.21. [Link]

Sources

Method

Application Note: Cyanogen-¹⁵N Bromide Derivatization for High-Sensitivity ¹⁵N NMR Spectroscopy

Executive Summary This application note provides a comprehensive, self-validating protocol for the isotopic derivatization of amine-containing compounds using Cyanogen-¹⁵N bromide (BrC¹⁵N). By converting target primary o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the isotopic derivatization of amine-containing compounds using Cyanogen-¹⁵N bromide (BrC¹⁵N). By converting target primary or secondary amines into ¹⁵N-labeled cyanamides, researchers can introduce a highly sensitive, bioorthogonal NMR probe. This methodology circumvents the inherent sensitivity limitations of natural abundance ¹⁵N NMR, providing a robust analytical tool for investigating molecular conformations, hydrogen-bonding dynamics, and solvent interactions in drug development and structural biology.

Introduction & Mechanistic Principles

The Analytical Challenge

Direct ¹⁵N NMR spectroscopy is historically constrained by the low natural abundance of the ¹⁵N isotope (~0.37%) and its low, negative gyromagnetic ratio ( γ=−27.1×106 rad T⁻¹ s⁻¹)[1]. Analyzing nitrogen-containing compounds at natural abundance requires prohibitively large sample concentrations, extended acquisition times, or complex indirect detection methods.

The Derivatization Strategy

To overcome these limitations, isotopic derivatization via electrophilic cyanation using Cyanogen-¹⁵N bromide (BrC¹⁵N) is employed. This reagent reacts with primary or secondary amines to yield ¹⁵N-cyanamide derivatives (R-NH-C≡¹⁵N). The reaction proceeds via the nucleophilic attack of the amine on the highly electrophilic cyano carbon of BrC¹⁵N, followed by the elimination of hydrogen bromide (HBr)[2].

Causality in Probe Design

The introduced C≡¹⁵N group acts as a powerful environmental reporter. The ¹⁵N chemical shift of the nitrile/cyanamide moiety is exquisitely sensitive to its local dielectric environment and hydrogen-bonding state. For instance, transitioning from a non-polar organic solvent to an aqueous environment can induce a profound upfield shift (e.g., ~10 ppm) due to specific σ

  • or π -hydrogen bonding interactions with the ¹⁵N lone pair[3]. This makes the ¹⁵N-cyanamide tag an ideal sensor for probing protein folding, ligand-receptor binding, and structural dynamics.

Experimental Workflow

G A Target Amine (R-NH₂) C Electrophilic Cyanation (DIPEA, Anhydrous DCM, 0°C) A->C B Cyanogen-¹⁵N Bromide (BrC¹⁵N) B->C D ¹⁵N-Cyanamide Derivative (R-NH-C¹⁵N) C->D -HBr E NMR Analysis (¹⁵N Chemical Shift Probe) D->E High-Sensitivity Detection

Workflow of BrC¹⁵N derivatization and subsequent ¹⁵N NMR analysis.

Reagents and Materials

  • Target Compound: Primary or secondary amine-containing molecule.

  • Derivatizing Agent: Cyanogen-¹⁵N bromide (BrC¹⁵N, 98 atom % ¹⁵N). (Caution: Highly toxic and volatile. Handle strictly in a certified fume hood.)

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • NMR Solvents: CDCl₃, THF-d₈, or D₂O.

Step-by-Step Derivatization Protocol

This protocol is designed as a self-validating system. Reaction completion is validated by the stoichiometric disappearance of the nucleophilic amine precursor, ensuring that the downstream NMR signals are exclusively derived from the labeled product.

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve 1.0 equivalent of the target amine in anhydrous DCM to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Causality: Anhydrous conditions are critical. BrC¹⁵N rapidly hydrolyzes in the presence of ambient moisture to form ¹⁵N-cyanic acid and HBr, which degrades the isotopic reagent and significantly lowers the reaction yield.

Step 2: Base Addition

  • Action: Add 2.5 equivalents of anhydrous DIPEA to the solution.

  • Causality: DIPEA serves a dual purpose: it maintains the target amine in its reactive, unprotonated state and acts as an acid scavenger for the HBr generated during cyanation[4]. DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile against the expensive BrC¹⁵N reagent.

Step 3: Introduction of BrC¹⁵N

  • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 1.2 equivalents of BrC¹⁵N (either as a solid or pre-dissolved in a minimal volume of anhydrous DCM).

  • Causality: The electrophilic cyanation is highly exothermic. Cooling controls the reaction kinetics, suppressing the formation of unwanted thermodynamic side products such as guanidines or dimerization artifacts[5].

Step 4: Reaction Propagation and Monitoring

  • Action: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the reaction via TLC or LC-MS.

  • Causality: The nucleophilic attack forms an intermediate N-cyanamide salt, which rapidly deprotonates. Complete consumption of the starting amine validates the end of the reaction phase.

Step 5: Quenching and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ¹⁵N-cyanamide via flash column chromatography.

NMR Sample Preparation and Acquisition Parameters

  • Action: Dissolve 5–10 mg of the purified ¹⁵N-cyanamide in 600 µL of the desired deuterated solvent.

  • Acquisition Parameters (1D ¹⁵N NMR): Use an inverse-gated decoupling pulse sequence.

  • Causality: Because the ¹⁵N nucleus has a negative gyromagnetic ratio, standard continuous ¹H decoupling can lead to a negative Nuclear Overhauser Effect (NOE), which may nullify or invert the signal[1]. Inverse-gated decoupling suppresses the NOE while maintaining decoupled, sharp singlets. Set the Relaxation Delay (D1) to 3–5 seconds to ensure complete relaxation of the ¹⁵N nucleus.

Data Presentation: Quantitative Summaries

Table 1: Optimization of BrC¹⁵N Derivatization Conditions

The following table summarizes the causal relationship between reaction parameters and the yield of the ¹⁵N-cyanamide derivative.

Equivalents (Amine : BrC¹⁵N)Base (Eq)SolventTemperatureYield (%)Mechanistic Outcome
1.0 : 1.0NoneDCM25 °C< 20%Reaction stalls due to amine protonation by HBr.
1.0 : 1.2TEA (2.0)DCM25 °C65%Moderate yield; some reagent lost to TEA nucleophilic attack.
1.0 : 1.2DIPEA (2.5)DCM0 °C → 25 °C> 90%Optimal. Steric bulk of DIPEA prevents side reactions[5].
1.0 : 1.2DIPEA (2.5)Wet DCM0 °C → 25 °C< 40%Reagent hydrolysis by water outcompetes amine cyanation.
Table 2: Environmental Sensitivity of ¹⁵N-Cyanamide Chemical Shifts

The ¹⁵N chemical shift is highly dependent on the solvent's dielectric constant and hydrogen-bonding capabilities, making it a robust structural probe[3].

Solvent EnvironmentDielectric Constant ( ϵ )Typical ¹⁵N Chemical Shift (ppm)*Shift Mechanism / Causality
THF-d₈ (Non-polar)7.5~153.5Absence of H-bonding leaves the ¹⁵N lone pair deshielded.
CDCl₃ (Weakly polar)4.8~152.0Weak dipole interactions cause minor shielding.
D₂O (Highly polar, Aqueous)80.1~143.8Strong σ
  • and π -hydrogen bonding to the ¹⁵N lone pair induces a significant upfield shift (~10 ppm)[3].

*Note: Chemical shifts are referenced to liquid ammonia (0 ppm).

Sources

Application

Application Note: Site-Specific Isotopic Labeling via 15N-Cyanylation Using Cyanogen-15N Bromide (BrC15N)

Introduction & Strategic Rationale While standard cyanogen bromide (BrCN) is classically known for the chemical cleavage of proteins at methionine residues, its isotopically labeled counterpart, cyanogen-15N bromide (BrC...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

While standard cyanogen bromide (BrCN) is classically known for the chemical cleavage of proteins at methionine residues, its isotopically labeled counterpart, cyanogen-15N bromide (BrC15N) , serves a profoundly different and sophisticated purpose. BrC15N is a highly specific electrophilic cyanylating reagent used to introduce a stable, NMR-active 15N label into specific microenvironments of proteins and small-molecule pharmacophores.

Global isotopic labeling (e.g., expressing proteins in 15NH4Cl-enriched media) labels all nitrogen atoms, often resulting in severe spectral overlap in large macromolecules. In contrast, site-specific chemical modification using BrC15N allows researchers to isolate the NMR signal of a single spatial location—such as the distal heme pocket in myoglobin—eliminating background noise and enabling precise structural resolution[1]. Furthermore, in medicinal chemistry, BrC15N is the premier reagent for synthesizing 15N-labeled cyanamides, which are potent, reversible inhibitors of human cathepsins[2].

Mechanistic Principles & Causality

Electrophilic Cyanylation and Electrostatic Control

The reaction of BrC15N with proteins relies on the nucleophilic attack of an unprotonated side chain—typically the imidazole ring of a histidine residue—onto the electrophilic carbon of BrC15N. However, wild-type proteins often resist this modification due to high solvent accessibility or unfavorable local electrostatics.

Causality in Mutagenesis: To force the reaction at a specific site, researchers engineer electrostatic stabilization. For example, in human myoglobin, the wild-type distal histidine (His64) does not react with BrCN. However, introducing a Lys45→Arg mutation (Mb K45R) places a positively charged guanidinium group near the active site. This precisely stabilizes the incoming electronegative -C15N moiety during the transition state, allowing the cyanylation to proceed with high yield[3].

The Azide Cycloaddition (Tetrazole Formation)

The immediate product of histidine cyanylation is a 15N-cyanamide intermediate. Because cyanamides can be susceptible to hydrolysis in aqueous buffers, the protocol mandates the subsequent addition of sodium azide (NaN3). Causality in Trapping: Azide undergoes a rapid [3+2] cycloaddition with the cyano group to form a highly stable N-tetrazole-substituted imidazole[1]. This reaction locks the 15N label into a rigid ring structure that is highly sensitive to local hydrogen bonding and ligand binding events, making it an ideal probe for 15N NMR spectroscopy[1].

Mechanism His Histidine (Nucleophile) Cyanamide 15N-Cyanamide Intermediate His->Cyanamide + BrC15N (- HBr) BrCN BrC15N (Electrophile) BrCN->Cyanamide Tetrazole 15N-Tetrazole Adduct Cyanamide->Tetrazole + NaN3 Azide NaN3 (Cycloaddition) Azide->Tetrazole

Chemical mechanism of site-specific histidine modification using BrC15N and azide.

Quantitative Data: 15N NMR Chemical Shifts

The local electronic environment heavily influences the 15N chemical shift. Table 1 summarizes the expected quantitative shifts, allowing researchers to validate the success of the modification directly from the NMR spectra.

Table 1: Representative 15N NMR Chemical Shifts of BrC15N-Derived Modifications

Modification TypeTarget NucleophileResulting MoietyMass Shift (ΔDa)Typical 15N Shift (ppm)*Primary Application
Protein Cyanylation Histidine (Imidazole)15N-Cyanamide+27.0~ 180 - 200Intermediate probing
Protein Cycloaddition 15N-Cyanamide + N3-15N-Tetrazole+69.0~ 240 - 260Heme pocket dynamics[1]
Small Molecule Secondary Amine15N-Cyanamide+27.0~ 150 - 170Cathepsin inhibitor mapping[2]

(Note: Chemical shifts are referenced relative to liquid NH3 at 0 ppm. Exact values vary based on local hydrogen bonding and solvent accessibility).

Self-Validating Experimental Protocols

Protocol A: Site-Specific 15N-Tetrazole Labeling of Hemoproteins

This protocol is designed as a self-validating system. Quality Control (QC) gates are built into the workflow using Electrospray Ionization Mass Spectrometry (ESI-MS) to ensure the reaction proceeds linearly before committing to expensive, time-consuming NMR acquisition.

Reagents Required:

  • Target Protein (e.g., Mb K45R mutant) at 1.0 mM.

  • Cyanogen-15N bromide (BrC15N), 99% atom 15N.

  • Sodium azide (NaN3).

  • 0.1 M Potassium phosphate buffer, pH 7.0.

Step-by-Step Methodology:

  • Preparation: Exchange the protein into 0.1 M potassium phosphate buffer (pH 7.0). Causality: pH 7.0 ensures the target histidine is partially unprotonated (active nucleophile) while keeping surface lysines protonated (preventing off-target cyanylation).

  • Cyanylation: Add a 10-fold molar excess of BrC15N (dissolved in a minimal volume of cold ethanol) to the protein solution. Incubate at 20°C for 2 hours in the dark.

  • QC Gate 1 (Self-Validation): Extract a 5 µL aliquot, quench with 0.1% formic acid, and analyze via ESI-MS. Pass criteria: The intact mass must show a shift of +27 Da relative to the wild-type protein, confirming cyanamide formation.

  • Cycloaddition: Without purifying the intermediate, immediately add a 50-fold molar excess of NaN3 to the reaction mixture. Incubate at 4°C for 12 hours. Causality: The low temperature prevents thermal degradation of the protein during the extended cycloaddition timeframe.

  • QC Gate 2 (Self-Validation): Analyze a second aliquot via ESI-MS. Pass criteria: The mass must show a total shift of +69 Da (+27 Da from C15N, +42 Da from N3), confirming complete conversion to the tetrazole.

  • Purification: Pass the mixture through a Size Exclusion Chromatography (SEC) column (e.g., Superdex 75) equilibrated in NMR buffer to remove unreacted BrC15N and NaN3.

  • Analysis: Acquire 1D 15N and 2D 1H-15N HSQC NMR spectra.

Workflow Step1 1. Preparation Buffer exchange to pH 7.0 Step2 2. Cyanylation 10x BrC15N, 20°C Step1->Step2 QC1 QC 1 ESI-MS: +27 Da Mass Shift Step2->QC1 Step3 3. Cycloaddition 50x NaN3, 4°C QC1->Step3 QC2 QC 2 ESI-MS: +69 Da Total Shift Step3->QC2 Step4 4. Purification SEC to remove reagents QC2->Step4 Step5 5. Analysis 15N NMR Spectroscopy Step4->Step5

Step-by-step self-validating experimental workflow for 15N-tetrazole protein labeling.

Protocol B: Synthesis of 15N-Cyanamide Pharmacophores (Cathepsin Inhibitors)

Cyanamides are critical pharmacophores that inhibit cysteine proteases by forming a reversible isothiourea adduct with the active site cysteine thiolate[2].

Step-by-Step Methodology:

  • Amine Activation: Dissolve the precursor secondary amine scaffold (e.g., a functionalized pyrrolidine or azetidine) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr byproduct, driving the reaction forward without competing with the amine for the electrophile.

  • Cyanylation: Cool the mixture to 0°C. Dropwise, add 1.1 equivalents of BrC15N (1.0 M solution in DCM). Stir for 1 hour at 0°C, then warm to room temperature.

  • Workup & Validation: Wash the organic layer sequentially with 10% citric acid, water, and brine. Dry over MgSO4 and concentrate. Validate the product via LC-MS (looking for the [M+H]+ peak corresponding to the 15N-cyanamide) prior to flash chromatography purification[2].

References

  • Modification of the Distal Histidyl Imidazole in Myoglobin to N-tetrazole-substituted Imidazole and Its Effects on the Heme Environmental Structure and Ligand Binding Properties. PubMed, National Institutes of Health (NIH).1

  • Structural and Electrostatic Control of Chemical Modification of Histidine 64 Imidazole in Myoglobin with Cyanogen Bromide and Azide Ion. Chemistry Letters, Oxford Academic.3

  • Novel, Nonpeptidic Cyanamides as Potent and Reversible Inhibitors of Human Cathepsins K and L. Journal of Medicinal Chemistry, ACS Publications.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyanogen-15N Bromide Cleavage &amp; Oxidation Prevention

Welcome to the Technical Support Center. This guide is designed for researchers, structural biologists, and drug development professionals utilizing Cyanogen-15N Bromide (15N-CNBr) for precise peptide cleavage and isotop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, structural biologists, and drug development professionals utilizing Cyanogen-15N Bromide (15N-CNBr) for precise peptide cleavage and isotopic labeling. Below, you will find a mechanistic breakdown of oxidation-related failures, an optimized experimental protocol, comparative data, and a comprehensive troubleshooting FAQ.

Mechanistic Overview: The Oxidation Challenge

Cyanogen bromide (CNBr) cleavage is a highly specific chemical method used to hydrolyze peptide bonds at the C-terminus of methionine residues[1]. When utilizing Cyanogen-15N bromide for isotopic tracer studies or NMR applications[][3], maintaining the chemical integrity of the methionine residues is paramount.

The primary failure mode in CNBr cleavage is the spontaneous oxidation of methionine to methionine sulfoxide during upstream protein purification, electrophoresis, or storage[4]. Because the cleavage mechanism relies on the nucleophilic attack of the methionine sulfur atom on the cyanogen carbon, methionine sulfoxide is completely inert to CNBr[1][4]. This results in incomplete cleavage and complex, uninterpretable sequence mixtures. Furthermore, the harsh acidic conditions required for the cleavage reaction can induce secondary oxidative damage, particularly to tryptophan residues, if the reagents are not handled correctly[5].

Workflow Visualization

G A Protein Sample (Contains Methionine) B Pre-Cleavage Reduction (DTT / β-ME / KI) A->B Reduce MetO to Met C Solvent Selection (70% Formic Acid) B->C Unfold & Solubilize D 15N-CNBr Addition (Argon Purge) C->D Prevent Re-oxidation E Cleavage Reaction (Dark, 24h, RT) D->E Isotopic Labeling F Lyophilization & MS/NMR Analysis E->F Quench & Dry

Workflow for oxidation-resistant cyanogen-15N bromide cleavage of proteins.

Step-by-Step Methodology: Oxidation-Resistant 15N-CNBr Cleavage

This self-validating protocol is engineered to preemptively reduce oxidized methionine and maintain a strictly reducing environment throughout the isotopic labeling and cleavage process.

Step 1: Pre-Cleavage Reduction Dissolve the target protein or inclusion bodies to a concentration of 1–10 mg/mL in a compatible buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Add dithiothreitol (DTT) or β-mercaptoethanol to a final concentration of 2–10 mM and heat briefly or incubate at 37°C for 1 hour. Causality: This step reduces any pre-existing methionine sulfoxide back to methionine and blocks reactive sulfhydryl groups that could cause side reactions[5][6].

Step 2: Solvent Exchange to 70% Formic Acid Lyophilize or buffer exchange the reduced protein into 70% (v/v) Formic Acid. Causality: Formic acid is the preferred solvent because it acts as a mild reducing acid, significantly inhibiting methionine side-chain oxidation compared to alternative solvents like 0.1 M HCl[1][7].

Step 3: Reagent Preparation & Quality Control Weigh the Cyanogen-15N Bromide (CAS: 63419-72-7)[] in a fume hood. Critical E-E-A-T Check: Visually inspect the reagent crystals. They must be white or colorless. Discard any brownish samples. A brown tint indicates exothermic trimerization into cyanuric bromide and the release of free bromine, which will rapidly and irreversibly oxidize tryptophan residues[5][7].

Step 4: Anaerobic Cleavage Reaction Add the 15N-CNBr to the protein solution at a 50- to 100-fold molar excess over the methionine residues. Immediately purge the reaction headspace with a gentle stream of Argon or Nitrogen gas for 30–60 seconds to displace ambient oxygen. Seal the vial tightly with a PTFE-lined cap.

Step 5: Dark Incubation Incubate the reaction mixture in complete darkness at room temperature for 12 to 24 hours. Causality: Darkness prevents the photo-catalyzed generation of oxidative free radicals from the bromine compounds.

Step 6: Quenching and Lyophilization Terminate the reaction by diluting the mixture with 10 volumes of MS-grade water. Flash-freeze and lyophilize the sample. This safely removes the volatile 15N-CNBr, hydrobromic acid, and formic acid byproducts, yielding a dry peptide powder ready for MS or NMR analysis[6][7].

Quantitative Reagent Comparison

Selecting the right solvent is a balancing act between cleavage efficiency, oxidation prevention, and avoiding artificial modifications.

Cleavage Solvent / ConditionMethionine Oxidation RiskStandard Cleavage EfficiencyMet-Ser / Met-Thr EfficiencyKnown Side Reactions
0.1 M HCl High>90%PoorMinimal
70% Formic Acid Low (Reducing Acid)>90%Moderate (Water-dependent)Artificial Formylation of Lys/N-term
8M Urea + 40% Acetonitrile Moderate>85%Enhanced (up to 70%)Carbamylation

Table 1: Comparative analysis of CNBr cleavage solvents and their impact on oxidation and side reactions[1][7][8][9][10].

Troubleshooting FAQs

Q: Why did my 15N-CNBr cleavage fail completely, yielding only intact protein? A: The most common cause is the spontaneous oxidation of methionine to methionine sulfoxide prior to the reaction[4]. CNBr cannot hydrolyze the peptide bond if the sulfur atom is oxidized[1]. Always implement a pre-cleavage reduction step using β-mercaptoethanol, DTT, or potassium iodide to rescue oxidized methionines[5].

Q: How does the choice of solvent impact oxidation? A: While 0.1 M HCl is a common buffer, methionine oxidation occurs much more readily in HCl than in 70% formic acid. Formic acid acts as a reducing acid, inherently protecting methionine residues from oxidation during the long incubation period[1][7]. However, be aware that dissolving peptides in formic acid carries a risk of artificial formylation at reactive amino acid residues, which must be accounted for during mass spectrometry[10].

Q: How do I prevent tryptophan oxidation during cleavage? A: Tryptophan is highly susceptible to oxidation by reactive bromine species present in degraded CNBr. Always use fresh, colorless Cyanogen-15N Bromide[5]. Avoid brownish samples, which indicate degradation into cyanuric bromide and free bromine[7]. Additionally, purging the reaction vial with argon and incubating in the dark mitigates photo-oxidation.

Q: Why is cleavage at Met-Ser or Met-Thr bonds so inefficient, and how can I fix it? A: When methionine is followed by serine or threonine, the side-chain hydroxyl group of Ser/Thr reacts with the iminolactone intermediate, forming homoserine without cleaving the peptide bond[1]. To enhance cleavage at these specific sites, ensure sufficient water concentration in your formic acid (e.g., strictly 70% FA, 30% water) to favor water addition across the imine[1][7], or utilize modified protocols incorporating urea and acetonitrile[9].

Q: What is the specific advantage of using Cyanogen-15N Bromide? A: Cyanogen-15N Bromide (CAS: 63419-72-7) is a specialized reagent used for isotopic tracer studies[]. It allows researchers to specifically label the resulting C-terminal homoserine lactone fragments with 15N, which is highly valuable for downstream multidimensional NMR spectroscopy and mass spectrometry tracking[3][11].

References

  • Cleavage and Identification of Proteins: A Modified Aspartyl−Prolyl Cleavage | Analytical Chemistry - ACS Publications. [Link]

  • Cyanogen bromide - Wikipedia. [Link]

  • Cyanogen bromide - wikidoc. [Link]

  • Targeted expression, purification, and cleavage of fusion proteins from inclusion bodies in Escherichia coli - Ovid. [Link]

  • Cyanogen bromide and formic acid peptide mapping. [Link]

  • Selective labeling of a membrane peptide with 15N-amino acids using cells grown in rich medium - PubMed. [Link]

  • Cleavage efficiency of formic acid-based protocols for OmpXOm14.... - ResearchGate. [Link]

  • Modified CNBr Cleavage Protocol for Efficient Separation of Met-Ser Containing OmpX-Om14 Membrane Protein Fusion - ResearchGate. [Link]

  • Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation | Journal of Proteome Research - ACS Publications. [Link]

  • Protein Expression and Purification - NSF. [Link]

Sources

Optimization

Introduction: The Causality of BrCN Toxicity and Neutralization

Technical Support Center: Cyanogen Bromide ( 15 N-BrCN / BrCN) Neutralization & Waste Management Target Audience: Researchers, Protein Chemists, and Drug Development Professionals Prepared by: Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cyanogen Bromide ( 15 N-BrCN / BrCN) Neutralization & Waste Management

Target Audience: Researchers, Protein Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, EHS & Method Development

Cyanogen bromide (BrCN), including its isotopically labeled 15 N variant used in NMR and mass spectrometry studies, is a highly toxic, volatile pseudohalogen. It is predominantly utilized for the specific chemical cleavage of proteins at methionine residues, typically under acidic conditions such as 70% formic acid or HCl[1][2].

The critical safety challenge arises during waste management. BrCN reacts with moisture to release highly toxic hydrogen cyanide (HCN) and hydrogen bromide (HBr) gases[3]. Furthermore, the standard destruction method involves bleach (sodium hypochlorite), but adding bleach directly to an acidic protein cleavage mixture will generate lethal chlorine gas (Cl 2​ ) and fail to prevent HCN evolution. Therefore, a strictly controlled, two-step basification and oxidation protocol is mandatory[1][4].

Troubleshooting & FAQ Guide

Q1: Why can't I just evaporate or lyophilize the BrCN reaction mixture and dispose of the residue? A: While lyophilization is a standard method to remove volatile BrCN and formic acid from the cleaved protein, the BrCN is simply transferred to the lyophilizer's cold trap. If the trap is not properly prepared, thawing it will release concentrated, lethal BrCN and HCN vapors into the laboratory[2]. You must chemically neutralize the trap contents (see Protocol B).

Q2: What is the validated chemical mechanism for BrCN destruction? A: The gold-standard destruction protocol, established by Lunn and Sansone, operates via a two-step mechanism[1][5]:

  • Alkaline Hydrolysis: The aqueous alkali hydroxide (NaOH or KOH) instantly hydrolyzes BrCN to alkali cyanide (NaCN) and alkali bromide (NaBr)[4].

  • Oxidation: The intermediate cyanide is then oxidized by sodium hypochlorite (NaOCl - bleach) to the significantly less toxic cyanate ion (NaOCN), which further degrades into nitrogen gas, carbon dioxide, and chloride salts[1][4].

Q3: My cleavage reaction is in 70% Formic Acid. How do I handle the extreme heat generated during neutralization? A: The neutralization of 70% formic acid with strong base (10 M KOH), followed by the addition of bleach, is a highly exothermic process[1]. If not controlled, the heat will vaporize unreacted BrCN before it can be destroyed. You must perform the basification step in an ice bath, adding the base dropwise while maintaining vigorous magnetic stirring[1].

Quantitative Data Summary

To ensure complete destruction (>99.7% efficiency), specific stoichiometric ratios and concentration thresholds must be maintained[1][5].

ParameterValidated Threshold / RatioScientific Rationale
Max BrCN Concentration 60 g / LPrevents thermal runaway during the highly exothermic basification step[1].
Primary Basification Reagent 10 M KOH (2 volumes)Required to neutralize 70% formic acid prior to bleach addition[1].
Secondary Hydrolysis Reagent 1 M NaOH (1 volume)Ensures the pH remains strongly alkaline to drive complete hydrolysis to cyanide[1].
Oxidation Reagent (Bleach) NaOCl (2 volumes)Provides the necessary molar excess to fully oxidize cyanide to cyanate[1].
Minimum Stirring Time 3 HoursGuarantees complete kinetic conversion of all cyanide intermediates[1].

Experimental Protocols: Step-by-Step Methodologies

Note: The 15 N isotope label does not alter the chemical reactivity or thermodynamics of the molecule. These protocols apply identically to unlabeled BrCN and 15 N-BrCN.

Protocol A: Neutralization of Liquid Reaction Mixtures (e.g., in 70% Formic Acid)

Perform strictly inside a certified chemical fume hood wearing heavy-duty nitrile gloves, a lab coat, and chemical splash goggles.

  • Dilution: Transfer the acidic BrCN waste to a large, heavy-walled glass beaker containing a magnetic stir bar. If necessary, dilute the solution with distilled water so that the concentration of BrCN does not exceed 60 g/L[1].

  • Thermal Control: Submerge the reaction vessel in a robust ice-water bath.

  • Primary Basification: Slowly, dropwise, add 2 volumes of 10 M KOH to the mixture to neutralize the formic acid[1]. CAUTION: This reaction is violently exothermic. Monitor the temperature and pause addition if the solution begins to boil.

  • Hydrolysis: Once the solution is cooled and basic, add 1 volume (relative to the original BrCN solution) of 1 M NaOH[1].

  • Oxidation: Slowly add 2 volumes of commercial sodium hypochlorite (NaOCl, ~5-6% bleach)[1].

  • Completion: Leave the mixture to stir vigorously in the fume hood for a minimum of 3 hours[1]. The resulting solution (containing harmless salts) can then be disposed of according to your institution's aqueous hazardous waste guidelines.

Protocol B: Lyophilizer Cold Trap Decontamination

If you are removing BrCN via vacuum centrifugation or lyophilization to isolate your protein[2]:

  • Pre-load the Trap: Before starting the lyophilizer, add 20 to 30 mL of 2N NaOH directly into the cold trap[2]. This ensures that as BrCN and acid vapors condense, they are immediately trapped as sodium salts.

  • Post-Lyophilization Cleaning: Once the run is complete, keep the trap closed or immediately transfer the removable trap to a fume hood[2].

  • Thawing & Neutralization: Add an additional 20 mL of 2N NaOH to the trap. Allow the trap to slowly reach room temperature inside the fume hood, ensuring all condensed BrCN dissolves into the alkaline solution[2].

  • Final Quench: Treat the resulting basic solution with NaOCl (bleach) as described in Protocol A, Step 5, to destroy the trapped cyanides.

Mandatory Visualization: Chemical Degradation Pathway

G BrCN Cyanogen Bromide (BrCN / 15N-BrCN) Basification Basification & Hydrolysis (Add 10M KOH + 1M NaOH) BrCN->Basification Step 1: Exothermic Cooling Required Acidic Acidic Reaction Mixture (e.g., 70% Formic Acid) Acidic->BrCN Contains Intermediate Alkali Cyanide & Bromide (NaCN / KCN + NaBr) Basification->Intermediate Rapid Hydrolysis Oxidation Oxidation (Add NaOCl / Bleach) Intermediate->Oxidation Step 2: Cyanide Destruction SafeWaste Safe Aqueous Effluent (N2, CO2, NaCl, NaBr) Oxidation->SafeWaste 3 Hours Stirring

Fig 1: Two-step chemical degradation pathway for the safe neutralization of Cyanogen Bromide.

References

  • Wikipedia Contributors. "Cyanogen bromide." Wikipedia, The Free Encyclopedia. Available at: [Link][4]

  • Lunn, G., & Sansone, E. B. (1985). "Destruction of cyanogen bromide and inorganic cyanides." Analytical Biochemistry, 147(1), 245-250. Available at:[Link][5]

  • Lunn, G., & Sansone, E. B. (1985). "Destruction of Cyanogen Bromide and Inorganic Cyanides (Full Text)." Studylib. Available at:[Link][1]

  • ResearchGate Community (2018). "How to safely recover/deactivate cyanogen bromide after lyophilisation?" ResearchGate. Available at:[Link][2]

  • Southern Illinois University. "Chemical Waste Management Guide." Center for Environmental Health and Safety. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Cyanogen Bromide (CNBr) Peptide Synthesis

A Guide to Minimizing Side Reactions and Troubleshooting Cleavage Protocols Welcome to the technical support center for cyanogen bromide-mediated peptide cleavage. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Reactions and Troubleshooting Cleavage Protocols

Welcome to the technical support center for cyanogen bromide-mediated peptide cleavage. This guide is designed for researchers, scientists, and drug development professionals who utilize cyanogen bromide (CNBr), including its isotopic variant cyanogen-15N bromide (¹⁵N-BrCN), for specific and targeted peptide bond cleavage at the C-terminus of methionine residues.

The use of ¹⁵N-BrCN is functionally identical to its unlabeled counterpart in terms of chemical reactivity; its primary application is to introduce a stable isotope label at the newly formed C-terminus (as a homoserine or homoserine lactone) for quantitative mass spectrometry applications. Therefore, all principles, protocols, and troubleshooting steps discussed herein apply equally to both labeled and unlabeled CNBr.

This resource provides an in-depth look at the cleavage mechanism, a comprehensive troubleshooting guide in a direct question-and-answer format to address common side reactions, and detailed experimental protocols to ensure the success of your experiments.

Understanding the Core Mechanism of CNBr Cleavage

Cyanogen bromide offers high specificity for cleaving the peptide bond C-terminal to methionine residues.[1][2][3] The reaction is initiated by the nucleophilic attack of the methionine sulfur on the electrophilic carbon of CNBr. This forms a cyanosulfonium ion intermediate. Subsequent intramolecular attack by the carbonyl oxygen of the methionine residue leads to the formation of a five-membered iminolactone ring, with the displacement of the sulfur group.[4][5] Finally, under acidic aqueous conditions, this iminolactone is hydrolyzed, which cleaves the peptide backbone. This process results in a new N-terminal peptide and a C-terminal peptide ending in a peptidyl-homoserine lactone.[6] Depending on the reaction and workup conditions, this lactone can be further hydrolyzed to homoserine.[6]

CNBr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis & Cleavage Peptide_Met Peptide with Methionine Cyanosulfonium Cyanosulfonium Ion Intermediate Peptide_Met->Cyanosulfonium + Br-C≡N CNBr Br-C≡N Iminolactone Iminolactone Intermediate Cyanosulfonium->Iminolactone  Internal SN2 Attack   Cleaved_N New N-Terminal Peptide Iminolactone->Cleaved_N + H₂O/H⁺ Cleaved_C Peptidyl Homoserine Lactone Iminolactone->Cleaved_C + H₂O/H⁺

Caption: The three-step mechanism of CNBr cleavage at methionine residues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during CNBr cleavage experiments. Each question is designed to tackle a specific problem, explain the underlying chemical cause, and provide actionable solutions.

Issue 1: Incomplete or No Cleavage

Q1: My protein/peptide shows very low or no cleavage after the reaction. What are the likely causes?

There are two primary reasons for a failed cleavage reaction: oxidation of the target methionine or poor solubility of the substrate.

  • Cause A: Methionine Oxidation. Cyanogen bromide will not cleave at methionine sulfoxide (MetO), the oxidized form of methionine.[7] Oxidation can occur during protein expression, purification, or sample handling (e.g., exposure to peroxide-containing buffers or air).

    • Troubleshooting:

      • Confirm Oxidation: Use mass spectrometry (MS) to check for a mass increase of +16 Da on your methionine-containing peptides.

      • Pre-reduction (Optional): While not always effective, you can attempt to reduce methionine sulfoxide back to methionine. However, conditions for this are often harsh and can lead to other side reactions. Prevention is the better strategy.

    • Prevention:

      • Always use high-purity reagents and freshly prepared buffers.

      • Degas buffers to minimize dissolved oxygen.

      • If possible, include reducing agents like DTT or TCEP during purification and storage, but be aware they must be removed before CNBr cleavage as they can react with CNBr.

      • Avoid carryover of oxidants like hydrogen peroxide into the cleavage reaction, as this can form performic acid in formic acid solutions, readily oxidizing methionine.[7]

  • Cause B: Poor Substrate Solubility. For the reaction to proceed, the protein must be fully solubilized in the reaction solvent. Highly hydrophobic proteins, especially membrane proteins, may precipitate in standard solvents like 70% formic acid.[8]

    • Troubleshooting & Prevention:

      • Alternative Solvents: If solubility is an issue in 70% formic acid or TFA, consider using a chaotropic agent.[8] A common and effective alternative is 6 M Guanidinium Hydrochloride (GdnHCl) in 0.1 M HCl or 8 M Urea.[8][9]

      • Organic Modifiers: The addition of acetonitrile (up to 40%) to the reaction mixture can improve the solubility of some proteins.[9]

Issue 2: Inefficient Cleavage at Specific Sites

Q2: Cleavage is efficient at most methionine residues, but very poor at a Met-Ser or Met-Thr bond. Why is this happening?

This is a well-documented and common side reaction intrinsic to the CNBr mechanism.

  • Cause: When methionine is followed by a serine or threonine, the hydroxyl group on the Ser/Thr side chain can compete with water in attacking the iminolactone intermediate.[10] This leads to the formation of an ester linkage and conversion of methionine to a homoserine residue without cleaving the peptide bond.[6][10]

    • Troubleshooting & Prevention:

      • Modify Reaction Conditions: Standard literature conditions often result in low yields for these bonds. To enhance cleavage, increase the concentration of water in the reaction. This can be achieved by lowering the concentration of formic acid or by performing the cleavage in a more aqueous acidic medium (e.g., HCl).[11]

      • Optimized Solvents: Using 70% TFA instead of 70% formic acid has been shown to increase the extent of cleavage at Met-Ser bonds by up to 50%.[6] A protocol using 8M Urea with up to 40% acetonitrile has also been developed to enhance cleavage efficiencies at these sites.[9]

Met_Ser_Side_Reaction cluster_0 Desired Pathway cluster_1 Side Reaction (Met-Ser/Thr) Iminolactone Iminolactone Intermediate H2O H₂O Attack Iminolactone->H2O OH_Attack Ser/Thr -OH Attack Iminolactone->OH_Attack Cleavage Peptide Bond Cleavage H2O->Cleavage No_Cleavage Homoserine Formation (No Cleavage) OH_Attack->No_Cleavage

Caption: Competing reactions at the iminolactone intermediate for Met-Ser/Thr sequences.

Issue 3: Unexpected Mass Additions

Q3: My cleaved peptides show a mass addition of +28 Da on the N-terminus or on lysine side chains. What is this modification?

This is a classic case of formylation, a common side reaction when using formic acid as the reaction solvent.

  • Cause: Formic acid can act as a formylating agent, adding a formyl group (+28 Da) to free amine groups, such as the N-terminal alpha-amino group and the epsilon-amino group of lysine residues.[6][12]

    • Troubleshooting:

      • Deformylation: This side reaction is reversible. The formyl groups can be removed by incubating the peptide mixture in 0.1 M aqueous HCl for 16 hours at 37°C.[12][13] Basic conditions (0.1 M NaOH) can also be used but may be less suitable for sensitive peptides.[12][13]

    • Prevention:

      • Use Trifluoroacetic Acid (TFA): The most effective way to prevent formylation is to substitute 70% formic acid with 70% trifluoroacetic acid (TFA) as the reaction solvent. TFA does not cause formylation.[6]

Issue 4: Other Side Reactions and Unwanted Cleavage

Q4: I am observing other unexpected modifications or cleavage at sites other than methionine.

While CNBr is highly specific, the harsh acidic conditions can promote other reactions.

  • Cause A: Asp-Pro Cleavage. The acidic conditions required for CNBr cleavage, particularly with 70% formic acid and elevated temperatures, can also slowly cleave the peptide bond between aspartic acid and proline (Asp-Pro).[14]

    • Prevention: If Asp-Pro cleavage is a concern, perform the reaction at room temperature and for the minimum time necessary. Using TFA may also reduce the rate of this side reaction compared to formic acid.

  • Cause B: Modifications to Cys, Trp, Tyr. While less common, the reaction conditions can sometimes lead to modifications of sensitive side chains. Cysteine can be oxidized, and tryptophan and tyrosine can be alkylated or otherwise modified, especially by reactive intermediates formed during the cleavage of protecting groups in solid-phase peptide synthesis.[6][15]

    • Prevention: The use of "scavengers" in the reaction cocktail can help protect these residues. While more common in resin cleavage cocktails for peptide synthesis, adding a scavenger like phenol or thioanisole can sometimes be beneficial, but their compatibility with CNBr and the specific peptide must be considered.[15][16]

Experimental Protocols

CAUTION: Cyanogen bromide is highly toxic and volatile. All work must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14][17]

Protocol 1: Standard CNBr Cleavage in 70% Formic Acid

This is the most common protocol for robustly soluble proteins.

  • Preparation: Dissolve the lyophilized protein or peptide in 70% (v/v) aqueous formic acid to a final concentration of 1-10 mg/mL. Ensure the protein is fully dissolved.

  • Reagent Addition: Weigh solid CNBr (or ¹⁵N-BrCN) in a fume hood. Prepare a stock solution (e.g., 5 M in acetonitrile) or add the solid directly. Add a 50- to 100-fold molar excess of CNBr over the total number of methionine residues.

  • Reaction: Flush the vial with an inert gas (nitrogen or argon), cap it tightly, and wrap it in aluminum foil to protect it from light.

  • Incubation: Incubate the reaction mixture for 16-24 hours at room temperature (approx. 25°C) with gentle stirring or rocking.[12]

  • Quenching: Quench the reaction by adding 5-10 volumes of deionized water.

  • Removal of Reagents: Lyophilize the sample to remove the water, formic acid, and excess CNBr. It is advisable to redissolve the sample in water and re-lyophilize 1-2 more times to ensure complete removal of reagents.

Protocol 2: Cleavage in TFA to Avoid Formylation

This protocol is recommended to prevent the formylation side reaction.

  • Preparation: Dissolve the protein/peptide in 70% (v/v) aqueous trifluoroacetic acid (TFA) to a final concentration of 1-10 mg/mL.

  • Reagent Addition & Reaction: Follow steps 2-4 from Protocol 1. The reaction kinetics in TFA are similar to formic acid.

  • Quenching & Removal: Follow steps 5-6 from Protocol 1. Lyophilization will effectively remove TFA.

Protocol 3: Post-Cleavage Deformylation

Use this protocol if you performed the cleavage in formic acid and detected formylation.

  • Resuspension: After lyophilizing the quenched CNBr reaction mixture, redissolve the peptide fragments in 6 M GdnHCl.

  • Acidification: Add aqueous HCl to a final concentration of 0.1 M.[12][13]

  • Incubation: Incubate the solution at 37°C for 16 hours.[13]

  • Desalting: Proceed with sample cleanup (e.g., C18 desalting, HPLC) to remove the GdnHCl and HCl before downstream analysis.

Data Summary Tables

Table 1: Recommended Reaction Solvents

Solvent SystemPrimary Use CaseAdvantagesDisadvantages
70% Formic AcidStandard cleavage for soluble proteinsGood solubilizing power for many proteins.Causes formylation of amines (+28 Da). Can promote Asp-Pro cleavage.[6][14]
70% Trifluoroacetic Acid (TFA)Preventing formylationEliminates formylation side reaction. May improve cleavage at Met-Ser bonds.[6]More corrosive than formic acid.
6M GdnHCl / 0.1M HClHighly hydrophobic/insoluble proteinsExcellent chaotropic agent, improves solubility.Requires downstream desalting.
8M Urea / 0.1N HClHighly hydrophobic/insoluble proteinsGood chaotropic agent. Can be combined with acetonitrile to improve Met-Ser cleavage.[9]Urea can cause carbamylation; requires desalting.

Table 2: Troubleshooting Summary

Observed IssuePotential Cause(s)Recommended Action(s)
No/Low Cleavage Methionine oxidation; Poor protein solubilityConfirm oxidation via MS. Use alternative solvents (TFA, GdnHCl, Urea).[6][8]
Incomplete Cleavage at Met-Ser/Thr Side reaction with -OH groupUse 70% TFA or an aqueous acidic medium to favor hydrolysis.[6][11]
+28 Da Mass Additions Formylation by formic acidUse 70% TFA instead of formic acid, or perform a post-cleavage deformylation step.[6][12]
Cleavage at Asp-Pro Acid-catalyzed hydrolysisPerform reaction at room temp; minimize reaction time.
References
  • Wikipedia. Cyanogen bromide. [Link]

  • Gupta, A., Chaturvedi, D., & Mahalakshmi, R. (2012). Modified CNBr Cleavage Protocol for Efficient Separation of Met-Ser Containing OmpX-Om14 Membrane Protein Fusion. ResearchGate. [Link]

  • van der Rest, M. E., et al. (1995). Characterization of Unstable Intermediates and Oxidized Products Formed during Cyanogen Bromide Cleavage of Peptides and Proteins by Electrospray Mass Spectrometry. Analytical Chemistry. [Link]

  • Skopp, R.N. and Lane, L.C. (1989). Cyanogen bromide and formic acid peptide mapping. University of Nebraska-Lincoln Plant Pathology Department. [Link]

  • Rodriguez, J. C., Wong, L., & Jennings, P. A. (2003). The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides. PubMed. [Link]

  • Rochat, H., & Fesquet, J. (1973). Special problems encountered during the cyanogen bromide cleavage of lobster arginine kinase. PubMed. [Link]

  • Gupta, A., et al. (2012). Modified CNBr Cleavage Protocol for Efficient Separation of Met-Ser Containing OmpX-Om14 Membrane Protein Fusion. International Review of Biophysical Chemistry (IREBIC). [Link]

  • Liao, P. F., et al. (2001). Chemical cleavage of proteins on membranes. PubMed. [Link]

  • Markussen, J., & Volund, A. (1985). Improved cyanogen bromide cleavage of peptides.
  • Richardson, J. P., & Macmillan, D. (2008). Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation. RSC Publishing. [Link]

  • Bernardes, G. J. L., et al. (2016). A protein functionalization platform based on selective reactions at methionine residues. Nature Communications. [Link]

  • Gross, E., & Witkop, B. (1962). Nonenzymatic cleavage of peptide bonds: the methionine residues in bovine pancreatic ribonuclease. Journal of Biological Chemistry. [Link]

  • Kaiser, R., & Metzka, L. (1999). Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds. PubMed. [Link]

  • Vaia. Problem 44 - Proteins can be cleaved specifically... [Link]

  • Levine, R. L., et al. (1996). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. (a) CNBr-mediated protein cleavage yielding an N-terminal cysteine. (b)... [Link]

  • Homework.Study.com. Proteins can be cleaved specifically at the amide bond on the carboxyl side of methionine... [Link]

  • Sato, S., et al. (2025). A Protein Cleavage Platform Based on Selective Formylation at Cysteine Residues. Journal of the American Chemical Society. [Link]

  • Gevaert, K., et al. (2004). C-Terminal Protein Characterization by Mass Spectrometry: Isolation of C-Terminal Fragments from Cyanogen Bromide-Cleaved Protein. Analytical Chemistry. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Gevaert, K., et al. (2003). N-Terminal Protein Characterization by Mass Spectrometry after Cyanogen Bromide Cleavage using Combined Microscale Liquid- and Solid-Phase Derivatization. Journal of Proteome Research. [Link]

  • Agilent. (2020). Agilent Biocolumns Application Compendium - Peptide Mapping. [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

  • Abertay University. Side reactions in peptide synthesis. [Link]

  • Richardson, J. P., & Macmillan, D. (2008). Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation. Organic & Biomolecular Chemistry. [Link]

  • GEN. (2023). Peptide Mapping for Biotherapeutics. [Link]

  • Samyn, B., Sergeant, K., & Van Beeumen, J. (2006). A method for C-terminal sequence analysis in the proteomic era (proteins cleaved with cyanogen bromide). Nature Protocols. [Link]

  • Shaik, S. P. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Organic Syntheses Procedure. cyanogen bromide. [Link]

Sources

Reference Data & Comparative Studies

Validation

cyanogen-15N bromide vs unlabeled cnbr cleavage efficiency

As a Senior Application Scientist, evaluating reagents for protein cleavage requires looking beyond basic protocols and understanding the fundamental organic chemistry driving the reaction. Chemical cleavage of proteins...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating reagents for protein cleavage requires looking beyond basic protocols and understanding the fundamental organic chemistry driving the reaction. Chemical cleavage of proteins remains a cornerstone of bottom-up proteomics, structural biology, and recombinant protein purification.

Cyanogen bromide (CNBr) is the gold-standard reagent for highly specific cleavage at the C-terminus of methionine residues[1]. However, a persistent misconception in the field is that utilizing isotopically labeled cyanogen-15N bromide (15N-CNBr) will yield 15N-labeled peptide fragments for downstream mass spectrometry (MS) or NMR applications.

This guide objectively compares the cleavage efficiency of unlabeled CNBr versus 15N-CNBr, debunks the isotopic labeling myth through mechanistic causality, and provides a self-validating experimental protocol.

The Mechanistic Reality: Debunking the 15N Labeling Myth

To understand why 15N-CNBr does not label the resulting peptide fragments, we must examine the reaction's step-by-step causality.

  • Nucleophilic Attack: The reaction initiates when the thioether sulfur of the methionine residue nucleophilically attacks the electrophilic carbon of CNBr, displacing the bromide ion to form a cyano-sulfonium intermediate[1].

  • Cyclization and Expulsion: The carbonyl oxygen of the methionine residue attacks its own gamma-carbon, driving the cyclization into a five-membered iminolactone ring[1]. Crucially, this structural rearrangement forces the expulsion of the cyano group as methyl thiocyanate (CH3SCN) [2].

  • Hydrolysis: The iminolactone is rapidly hydrolyzed by water, breaking the peptide bond to generate a C-terminal homoserine lactone on the upstream fragment and a new free amine on the downstream N-terminal peptide[1].

The Verdict: The nitrogen atom from the CNBr reagent is entirely sequestered into the volatile methyl thiocyanate byproduct[2]. Therefore, using 15N-CNBr results in the expulsion of 15N-methyl thiocyanate, leaving the target protein fragments completely devoid of 15N incorporation. The nitrogen of the newly formed N-terminus originates entirely from the native peptide bond.

Mechanism Met Peptide-Methionine (Nucleophilic Sulfur) Sulfonium Cyano-Sulfonium Intermediate Met->Sulfonium Sulfur attacks Carbon CNBr 15N-CNBr (Electrophilic Carbon) CNBr->Sulfonium Donates Cyano Group Iminolactone Iminolactone Intermediate Sulfonium->Iminolactone Cyclization Byproduct 15N-Methyl Thiocyanate (Leaving Group) Sulfonium->Byproduct Expels 15N Cleaved1 C-Terminal Homoserine Lactone Iminolactone->Cleaved1 Hydrolysis Cleaved2 New N-Terminal Peptide Iminolactone->Cleaved2 Bond Cleavage

Figure 1: Mechanism of CNBr cleavage demonstrating the expulsion of 15N into the byproduct.

Cleavage Efficiency: Unlabeled vs. 15N-CNBr

Because the reaction mechanism relies on the electrophilicity of the cyano carbon and the nucleophilicity of the methionine sulfur, substituting 14N with 15N introduces only a negligible secondary kinetic isotope effect. Consequently, the cleavage efficiency of 15N-CNBr is chemically and kinetically identical to that of unlabeled CNBr.

  • Standard Efficiency: Both reagents achieve >90% cleavage efficiency for standard Met-Xxx peptide bonds when incubated in 70% formic acid[3][4].

  • The Met-Ser / Met-Thr Hurdle: Both reagents suffer drastic reductions in efficiency (often falling below 50%) when methionine is immediately followed by serine or threonine[3]. The hydroxyl groups on the side chains of Ser/Thr act as competing nucleophiles, attacking the iminolactone intermediate to trigger an O-acyl shift. This forms a homoserine residue without actually cleaving the peptide backbone[1]. Efficiency at these specific sites can only be partially rescued by increasing the water concentration (e.g., using 50% formic acid) to favor hydrolysis over the O-acyl shift[3].

Quantitative Data Comparison

ParameterUnlabeled CNBrCyanogen-15N Bromide (15N-CNBr)
Cleavage Efficiency (Standard Met-Xxx) >90%>90%
Cleavage Efficiency (Met-Ser/Thr) <50%<50%
Resulting Peptide Isotopic Label NoneNone
Volatile Byproduct Generated Methyl thiocyanate15N-Methyl thiocyanate
Primary Application Protein cleavage, mappingMS isotopic standard, synthesis

Self-Validating Experimental Protocol

The following protocol is valid for both unlabeled CNBr and 15N-CNBr. It is designed as a self-validating system where each chemical environment is strictly controlled to prevent side reactions.

Materials:

  • Target Protein (Lyophilized)

  • 70% Formic Acid (v/v in ddH2O)

  • Cyanogen Bromide (or 15N-CNBr) crystals

  • Fume hood and amber reaction vials

Step-by-Step Methodology:

  • Protein Solubilization: Dissolve the lyophilized protein in 70% formic acid to a concentration of 1-5 mg/mL.

    • Causality: 70% formic acid denatures the protein to expose buried methionines. Crucially, the highly acidic environment protonates basic residues (like histidine and lysine), preventing them from acting as competing nucleophiles and causing off-target cyanylation[4].

  • Reagent Addition: Add a 100-fold molar excess of CNBr (relative to the total methionine content) to the protein solution.

    • Causality: The formation of the cyano-sulfonium intermediate is an equilibrium reaction. A massive molar excess drives the reaction to completion and compensates for the high volatility of CNBr.

  • Incubation: Seal the vial, wrap it in aluminum foil, and incubate at room temperature for 18–24 hours with gentle agitation.

    • Causality: CNBr is highly light-sensitive. Photochemical degradation can break down the reagent into unreactive, highly toxic byproducts (such as cyanogen gas and free bromine), halting the cleavage.

  • Termination: Quench the reaction by diluting the mixture with 10 volumes of ddH2O.

    • Causality: Dilution drops the formic acid concentration, stopping the reaction and preparing the sample for safe freezing.

  • Lyophilization: Freeze the sample at -80°C and lyophilize (freeze-dry) to completion.

    • Causality: Lyophilization safely removes the volatile formic acid, unreacted CNBr, and the methyl thiocyanate byproduct, leaving behind purified, cleaved peptide fragments ready for LC-MS/MS.

Workflow Step1 1. Protein Solubilization Dissolve in 70% Formic Acid Step2 2. Reagent Addition Add 100x molar excess of CNBr Step1->Step2 Step3 3. Incubation 18-24 hrs, Room Temp, Dark Step2->Step3 Step4 4. Termination Dilute with 10x volume ddH2O Step3->Step4 Step5 5. Lyophilization Freeze-dry to remove volatiles Step4->Step5

Figure 2: Standard experimental workflow for CNBr-mediated protein cleavage.

When to Actually Use 15N-CNBr

If 15N-CNBr does not label proteins and offers no cleavage efficiency advantage, what is its utility in the laboratory?

  • Mass Spectrometry Normalization: 15N-CNBr is frequently utilized as a stable isotopic standard for normalizing chemical profiles and correcting instrument response variations in complex biological samples[5].

  • Mechanistic Tracking: It is used in advanced NMR and MS studies to track the fate of the methyl thiocyanate leaving group in complex biochemical assays.

  • Small Molecule Synthesis: It acts as a critical building block for synthesizing 15N-labeled pharmaceuticals and nucleoside analogs (e.g., 5-azacytidine).

References

  • Wikipedia Contributors. "Cyanogen bromide." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Kaiser, R., & Metzka, L. (1999). "Enhancement of Cyanogen Bromide Cleavage Yields for Methionyl-Serine and Methionyl-Threonine Peptide Bonds." Analytical Biochemistry. URL: [Link]

  • Yeung, C. W., Carpenter, F. H., & Busse, W. D. (1977). "Cyanogen bromide treatment of methionine-containing compounds." Biochemistry. URL: [Link]

  • Inglis, A. S., & Edman, P. (1970). "Mechanism of cyanogen bromide reaction with methionine in peptides and proteins. I. Formation of imidate and methyl thiocyanate." Analytical Biochemistry. URL: [Link]

  • Sugiura, Y., et al. (2011). "US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry." Google Patents.

Sources

Comparative

Comparative Guide: Cyanogen-15N Bromide vs. Trypsin for Protein Digestion in Mass Spectrometry

When mapping the proteome, the choice of cleavage agent dictates the depth, accuracy, and reliability of downstream mass spectrometry (MS) analysis. While enzymatic digestion is the gold standard for soluble proteins, it...

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Author: BenchChem Technical Support Team. Date: April 2026

When mapping the proteome, the choice of cleavage agent dictates the depth, accuracy, and reliability of downstream mass spectrometry (MS) analysis. While enzymatic digestion is the gold standard for soluble proteins, it frequently fails when applied to highly hydrophobic targets like integral membrane proteins[1]. For these challenging analytes, chemical cleavage offers a robust alternative.

This guide provides an objective, mechanistically grounded comparison between Trypsin and Cyanogen-15N Bromide ( C15NBr ) , equipping researchers and drug development professionals with the causality-driven insights needed to optimize their proteomics workflows.

Mechanistic Causality: Understanding the Cleavage Agents

Trypsin: Enzymatic Precision via the Catalytic Triad

Trypsin is a highly specific serine protease that hydrolyzes peptide bonds exclusively at the carboxyl side of lysine (Lys) and arginine (Arg) residues, provided they are not followed by a proline residue[2].

  • The Causality of Cleavage: Trypsin's active site contains a catalytic triad composed of Serine-195, Histidine-57, and Aspartate-102[3]. For the enzyme to function, the environment must be slightly alkaline (pH 7.5–8.5). At this pH, Histidine-57 is unprotonated and acts as a general base, abstracting a proton from Serine-195. The resulting nucleophilic serine attacks the carbonyl carbon of the target peptide bond, forming a tetrahedral intermediate that ultimately breaks the protein chain[3].

  • The Hydrophobic Limitation: Integral membrane proteins lack sufficient Lys/Arg residues within their transmembrane domains. Consequently, trypsin digestion yields massive, highly hydrophobic fragments (>3,500 Da) that precipitate out of standard aqueous MS buffers, resulting in severe sequence coverage drop-offs[1][4].

Cyanogen-15N Bromide: Chemical Cleavage in Extreme Hydrophobicity

Cyanogen bromide (CNBr) is a chemical reagent that specifically cleaves peptide bonds at the C-terminus of methionine (Met) residues[5][6]. The isotopically labeled variant, Cyanogen-15N Bromide , is utilized in specialized MS workflows to track reaction completeness and differentiate chemical noise from true peptide signals[].

  • The Causality of Solubilization: Unlike trypsin, CNBr cleavage is performed in 70% formic acid or trifluoroacetic acid (TFA)[5]. This harsh acidic environment is strictly necessary because it disrupts the hydrophobic interactions of transmembrane helices, solubilizing membrane proteins that would otherwise aggregate.

  • Reaction Mechanism: The sulfur atom of the methionine thioether group acts as a nucleophile, attacking the C15N carbon of the reagent. This forms a cyanosulfonium intermediate. Under acidic conditions, this intermediate undergoes spontaneous decomposition, forcing the cleavage of the peptide bond. The methionine is converted into a C-terminal homoserine lactone, and 15N -methyl thiocyanate is released as a volatile byproduct[5][6].

Comparative Performance Data

To objectively select the appropriate cleavage agent, researchers must weigh fragment size, optimal conditions, and target profiles.

Performance MetricTrypsin DigestionCyanogen-15N Bromide Cleavage
Cleavage Agent Type Enzymatic (Serine Protease)Chemical Reagent
Target Specificity C-terminal of Lysine (K) and Arginine (R)[2]C-terminal of Methionine (M)[6]
Optimal Environment Aqueous buffer, pH 7.5–8.570% Formic Acid or TFA[5]
Target Protein Profile Soluble, hydrophilic cytosolic proteinsIntegral membrane, highly hydrophobic proteins[1]
Average Fragment Size 700 – 1,500 Da (Ideal for MS/MS)2,000 – 4,000 Da (Requires high-res MS)[4]
Reaction Byproducts None (Hydrolysis only) 15N -Methyl thiocyanate, Homoserine lactone[5][6]
Membrane Coverage Poor (~1.6% for large peptides)[1]High (Solubilizes transmembrane domains)[4]

Workflow Visualization

ProteaseSelection Start Protein Sample CheckType Assess Hydrophobicity Start->CheckType Soluble Soluble Proteins (High Lys/Arg) CheckType->Soluble Hydrophilic Membrane Membrane Proteins (High Hydrophobicity) CheckType->Membrane Hydrophobic Trypsin Trypsin Digestion (pH 8.0) Soluble->Trypsin CNBr Cyanogen-15N Bromide (70% Formic Acid) Membrane->CNBr MS1 LC-MS/MS (700-1500 Da) Trypsin->MS1 MS2 LC-MS/MS (>2500 Da Fragments) CNBr->MS2

Workflow for selecting Trypsin vs. Cyanogen-15N Bromide based on protein hydrophobicity.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol must act as a self-validating system where the success of the biochemical reaction can be empirically verified in the resulting MS data.

Protocol A: Trypsin In-Solution Digestion

Designed for soluble protein fractions.

  • Denaturation & Reduction: Resuspend the protein pellet in 8M Urea and 10 mM Dithiothreitol (DTT). Incubate at 56°C for 30 minutes.

    • Causality: Urea unfolds the tertiary structure, while DTT reduces disulfide bonds, exposing the internal Lys/Arg cleavage sites.

  • Alkylation: Add 20 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes at room temperature.

    • Causality: IAA covalently binds to free thiols, preventing disulfide bonds from reforming.

  • Buffer Exchange & Digestion: Dilute the urea concentration to <1M using 50 mM Ammonium Bicarbonate (pH 8.0). Add sequencing-grade Trypsin at a 1:50 (enzyme:substrate) mass ratio. Incubate at 37°C for 16 hours.

    • Causality: Trypsin is inactive in high urea concentrations. The alkaline buffer ensures the catalytic histidine remains unprotonated[3].

  • Quenching: Add 1% Trifluoroacetic acid (TFA) to drop the pH below 2.0.

    • Causality: The extreme acidic shift protonates the catalytic triad, irreversibly halting enzymatic activity and preventing non-specific over-digestion.

  • Self-Validation Checkpoint: Upon LC-MS/MS analysis, evaluate the "missed cleavage" rate. A successful digestion will exhibit <5% missed cleavages, with peptides terminating exclusively in Lys or Arg[2].

Protocol B: Cyanogen-15N Bromide Chemical Cleavage

Designed for integral membrane proteins and insoluble extracellular matrix components.

  • Acidic Solubilization: Dissolve the enriched hydrophobic protein pellet in 70% Formic Acid to a concentration of 1 mg/mL.

    • Causality: Formic acid disrupts the strong hydrophobic interactions of transmembrane domains, rendering the methionine residues accessible to the chemical reagent[5].

  • Chemical Cleavage: In a fume hood, add a 100-fold molar excess of Cyanogen-15N Bromide over the estimated methionine content. Flush the vial with nitrogen gas, seal tightly, and incubate in the dark at room temperature for 24 hours.

    • Causality: The reaction is light-sensitive and slower than enzymatic digestion. The massive molar excess drives the nucleophilic attack of the methionine sulfur to completion.

  • Lyophilization: Evaporate the sample to dryness using a vacuum centrifuge.

    • Causality: This step safely removes the highly volatile 70% formic acid and the 15N -methyl thiocyanate byproduct, preparing the sample for downstream LC-MS/MS or secondary Trypsin digestion[4].

  • Self-Validation Checkpoint: In the MS database search parameters, set "Homoserine lactone" (Met to Hsl, theoretical mass shift of -29.99 Da from standard Met) as a variable C-terminal modification[5][6]. A successful reaction is validated by the uniform presence of this mass shift on all generated C-termini.

References

  • What is the mechanism of Trypsin? - Patsnap Synapse. Patsnap. Available at:[Link]

  • Trypsin - Wikipedia. Wikipedia. Available at:[Link]

  • Protein cleavage strategies for an improved analysis of the membrane proteome. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Hydroxylamine chemical digestion for insoluble extracellular matrix characterization. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Identification of Protease Specificity Using Biotin-Labeled Substrates. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Combined in-gel tryptic digestion and CNBr cleavage for the generation of peptide maps of an integral membrane protein with MALDI-TOF mass spectrometry. PubMed. Available at:[Link]

Sources

Validation

Validation of Site-Specific 15N Incorporation Using Cyanogen-15N Bromide: A Technical Comparison Guide

Executive Summary In structural biology, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy relies heavily on precise isotopic labeling to elucidate the internal dynamics of nucleic acids and proteins. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In structural biology, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy relies heavily on precise isotopic labeling to elucidate the internal dynamics of nucleic acids and proteins. While uniform biological 15N-labeling is standard, it creates severe spectral overlap in purine and pyrimidine rings due to limited chemical shift dispersion. To overcome this, site-specific 15N-labeling is mandatory [[1]]([Link]).

Cyanogen-15N bromide (C15NBr, CAS: 63419-72-7) has emerged as a premier electrophilic reagent for the targeted incorporation of 15N into purine rings . This guide objectively compares the synthetic performance of C15NBr against alternative methodologies and provides a self-validating experimental protocol for its application in nucleoside labeling.

Mechanistic Causality: The Role of Cyanogen-15N Bromide

While standard cyanogen bromide is widely known as a peptide cleavage reagent targeting methionine residues, its isotopically labeled counterpart (C15NBr) functions synthetically as a highly efficient electrophilic 15N-cyanation agent .

When reacted with a purine N-oxide precursor (e.g., adenosine N1-oxide), C15NBr facilitates a direct nucleophilic attack by the N-oxide oxygen on the electrophilic cyano carbon. This forms a transient cyanoammonium intermediate that undergoes a pH-dependent intramolecular rearrangement—often via a 1,2,4-oxadiazolo-purine intermediate—to stably incorporate the 15N atom into the purine ring .

The Causality of Reagent Selection: Utilizing pre-synthesized C15NBr eliminates the need for the in situ generation of cyanogen bromide from highly toxic [15N]KCN and bromine gas. This direct approach drastically reduces oxidative side reactions, increases the stoichiometric efficiency of the expensive 15N isotope, and fundamentally improves laboratory safety.

Data Presentation: Comparative Performance Matrix

To objectively evaluate C15NBr, we must compare it against in situ generation methods and standard biological expression.

MethodologyIsotopic SpecificityTypical Yield (%)Reaction TimeSafety & Handling ProfileDownstream NMR Resolution
Pre-synthesized C15NBr Absolute (Site-Specific) 70 – 85% 4 – 6 hours Moderate (Stable solid, toxic) High (No J-coupling overlap)
In Situ C15NBr ([15N]KCN + Br₂)Absolute (Site-Specific)40 – 55%12 – 24 hoursHazardous (Toxic HCN gas risk)High (No J-coupling overlap)
Biological (15NH₄Cl in M9 Media)Uniform (All Nitrogens)Variable3 – 5 daysSafe (Standard biological)Low (Severe spectral overlap)

Table 1: Quantitative comparison of 15N incorporation methodologies for nucleoside synthesis.

Data Visualization: Reaction Pathway

G A Purine N-oxide Precursor (e.g., Adenosine N1-oxide) C 15N-Cyanated Intermediate (N6-cyanoadenosine N1-oxide) A->C Addition B Cyanogen-15N Bromide (Electrophilic 15N Source) B->C 15N Transfer D Alkaline Rearrangement & Reduction C->D Intramolecular shift E Site-Specifically 15N-Labeled Nucleoside ([1-15N]-Adenosine) D->E Isotope fixed F Validation (HPLC, ESI-MS, 15N-NMR) E->F Quantify 15N

Figure 1: Mechanistic workflow of site-specific 15N incorporation using Cyanogen-15N Bromide.

Self-Validating Experimental Protocol: 15N Incorporation into Adenosine

This workflow details the site-specific synthesis of[1-15N]-Adenosine using C15NBr. The protocol is designed as a self-validating system, ensuring that intermediate completion and final isotopic purity are empirically verified at each stage .

Step 1: Electrophilic Cyanation
  • Preparation: Dissolve 5.0 mmol of Adenosine N1-oxide in 15 mL of anhydrous dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that fully solubilizes the N-oxide precursor without nucleophilically competing with the electrophilic C15NBr.

  • Reaction: Add 7.5 mmol of Cyanogen-15N Bromide (98 atom % 15N).

    • Causality: A 1.5x molar excess ensures complete consumption of the precursor, maximizing the transfer of the 15N label.

  • Monitoring: Stir at room temperature for 2 hours. Validate reaction completion via analytical RP-HPLC (C18 column, 260 nm). The precursor peak must shift entirely to the intermediate retention time.

Step 2: Alkaline Rearrangement
  • pH Adjustment: Slowly add 1 M NaOH to the reaction mixture until the pH reaches 10.5.

    • Causality: Alkaline conditions deprotonate the intermediate, triggering the opening of the transient oxadiazolo ring and driving the irreversible rearrangement to N6-cyanoadenosine N1-oxide.

  • Incubation: Stir for an additional 4 hours at 40°C.

Step 3: Catalytic Reduction
  • Hydrogenation: Transfer the mixture to a hydrogenation vessel. Add 500 mg of Raney Nickel catalyst and stir under H₂ gas (1 atm) for 6 hours.

    • Causality: Raney Nickel selectively reduces the N-oxide bond (N-O to N-H) without hydrogenating the aromatic purine ring, finalizing the incorporation of the 15N label into the N1 position.

Step 4: Analytical Validation (System Verification)

To trust the protocol, the final product must be rigorously validated:

  • Preparative HPLC: Purify the product using a gradient of 2% to 14% acetonitrile in 0.1 M ammonium bicarbonate.

  • ESI-MS Validation: Analyze the purified fraction. Natural adenosine yields an [M+H]+ of 268.1 Da. The synthesized product must yield an [M+H]+ of 269.1 Da , confirming exactly one 15N incorporation.

  • 15N-NMR Validation: Perform 15N-NMR spectroscopy. The spectrum must display a single, sharp resonance corresponding to the N1 position, proving absolute site-specificity with zero off-target labeling.

References

  • Syntheses of Specifically 15N-Labeled Adenosine and Guanosine. Jones, R. A., & Gaffney, B. L. (2022). Current Protocols, 2(12), e612. URL:[Link]

  • 15N-Multilabeled Adenine and Guanine Nucleosides. Syntheses of[1,3,NH(2)-(15)N(3)]- and[2-(13)C-1,3,NH(2)-(15)N(3)]-Labeled Adenosine, Guanosine, 2'-Deoxyadenosine, and 2'-Deoxyguanosine. Abad, J. L., Gaffney, B. L., & Jones, R. A. (1999). Journal of Organic Chemistry, 64(18), 6575-6582. URL:[Link]

  • Anti-inflammatory effects of adenosine N1-oxide. Sugiyama, T., et al. (2015). Journal of Inflammation (London), 12:4. URL:[Link]

Sources

Comparative

nmr analysis of cyanogen-15N bromide vs 13c labeled compounds

An in-depth technical analysis for structural biologists, NMR spectroscopists, and drug development professionals evaluating isotopic labeling strategies for macromolecular NMR. The Analytical Bottleneck in Macromolecula...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for structural biologists, NMR spectroscopists, and drug development professionals evaluating isotopic labeling strategies for macromolecular NMR.

The Analytical Bottleneck in Macromolecular NMR

In the realm of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating protein dynamics and ligand-binding mechanisms in solution. However, researchers frequently encounter an analytical bottleneck: distinguishing the signal of a specific active-site probe from the massive background noise of the protein matrix.

To overcome this, scientists rely on isotopic labeling. Two fundamentally different strategies have emerged for probing specific microenvironments: targeted chemical modification using Cyanogen-15N Bromide (BrC15N) and traditional 13C-Labeled Compounds (either via global metabolic enrichment or targeted 13C-cyano tagging). This guide objectively compares the mechanistic causality, spectral performance, and experimental workflows of these two approaches.

Mechanistic Divergence: Targeted Probing vs. Global Mapping

The choice between 15N-cyano labeling and 13C labeling dictates not just the isotope detected, but the entire physical chemistry of the experiment.

1. The 13C Labeling Paradigm: Carbon-13 labeling is typically achieved by expressing proteins in media enriched with 13C-glucose, or by chemically attaching a 13C-labeled cyano group (e.g., using 13C-cyanide). While 13C NMR provides a comprehensive map of the protein backbone and side chains, it suffers from a critical flaw when used for isolated active-site probing: natural abundance background . Carbon-13 has a natural abundance of ~1.1%. In a 50 kDa protein, the natural 13C background from hundreds of aliphatic and aromatic carbons creates a dense "forest" of signals. Detecting a single 13C-labeled cyano probe requires complex, sensitivity-draining isotopic filtering experiments[1].

2. The Cyanogen-15N Bromide (BrC15N) Paradigm: BrC15N is an electrophilic cyano-transfer reagent. It is used to covalently modify specific nucleophilic residues—such as the distal histidyl imidazole in heme proteins—with a 15N-labeled cyano group. The causality behind its superiority for active-site probing lies in two factors:

  • Zero Background: Nitrogen-15 has a natural abundance of only 0.37%. Furthermore, the 15N chemical shift of a cyano group (or its tetrazole derivative) often sits in an extreme downfield or upfield spectral window (e.g., +1000 ppm to -4000 ppm in paramagnetic metalloproteins), completely isolated from the protein's diamagnetic amide backbone[2].

  • Extreme Environmental Sensitivity: The 15N nucleus in a cyano/tetrazole group is exquisitely sensitive to trans-ligand effects, local electrostatics, and hydrogen-bonding networks. Perturbations in the active site can induce 15N chemical shift changes of over 200 ppm, providing a highly magnified view of ligand-binding events[3].

G cluster_15N Targeted Modification (BrC15N) cluster_13C Global Isotopic Enrichment (13C) A1 Native Protein (Target Residue) A2 Reaction with BrC15N + N3- A1->A2 Electrophilic Attack A3 15N-Tetrazole Active Site Probe A2->A3 Cycloaddition B1 Expression Media (13C-Glucose) B2 Metabolic Incorporation B1->B2 Biosynthesis B3 Uniform 13C Labeled Protein B2->B3 Translation

Fig 1. Mechanistic divergence between targeted BrC15N modification and global 13C metabolic labeling.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both labeling strategies when applied to macromolecular NMR.

Performance MetricCyanogen-15N Bromide (BrC15N)13C-Labeled Compounds
Natural Abundance (Background) 0.37% (Effectively zero background interference)1.1% (High background in large biomolecules)
Chemical Shift Dispersion ~900+ ppm (Hyper-sensitive to H-bonding/metals)~250 ppm (Moderate sensitivity to local environment)
Labeling Strategy Post-translational targeted chemical modificationMetabolic incorporation or synthetic tagging
Spectral Complexity Single/few peaks in an isolated spectral windowComplex multi-peak spectra requiring 2D/3D NMR
Primary Application Active-site probing, metalloprotein dynamicsBackbone assignment, global folding, dynamics

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol details the use of BrC15N to probe the active site of a heme protein (e.g., Myoglobin). This workflow is designed as a self-validating system , where the physical chemistry of the reaction provides built-in checkpoints to confirm success before proceeding to expensive NMR acquisition.

Protocol: Targeted 15N-Labeling of Distal Histidine via BrC15N

Objective: Covalently modify the distal histidyl imidazole of a heme protein to an N-tetrazole-substituted imidazole using BrC15N, creating an isolated 15N NMR probe[3].

Step 1: Reagent Preparation & Reaction

  • Prepare a 1 mM solution of ferric myoglobin in 50 mM phosphate buffer (pH 7.0).

  • Add a 10-fold molar excess of sodium azide (NaN3).

  • Introduce a 5-fold molar excess of Cyanogen-15N Bromide (BrC15N).

  • Causality: BrC15N transfers the 15N-cyano group to the distal histidine, forming an unstable N-cyanoimidazole. The excess azide immediately acts as a [3+2] cycloaddition partner, converting the cyano group into a stable 15N-tetrazole ring that coordinates directly to the heme iron.

Step 2: Validation Checkpoint 1 (Optical Spectroscopy)

  • Action: Monitor the reaction using UV-Vis spectroscopy.

  • Validation: The Soret band of the protein must undergo a distinct bathochromic (red) shift. This shift validates that the newly formed tetrazole ring has successfully coordinated to the ferric heme iron, altering its electronic state. If the Soret band remains unchanged, the cycloaddition or coordination failed.

Step 3: Purification

  • Pass the reaction mixture through a Sephadex G-25 gel filtration column equilibrated with phosphate buffer.

  • Collect the colored protein fractions to remove unreacted BrC15N and free azide.

Step 4: Validation Checkpoint 2 (NMR Acquisition & Perturbation)

  • Acquire a 1D 15N NMR spectrum at 298 K.

  • Validation: Look for hyperfine-shifted 15N resonances in the extreme downfield region (e.g., >400 ppm relative to nitrate). Unreacted or non-coordinated 15N species will appear in the standard diamagnetic region (0-100 ppm). The presence of the extreme downfield peak self-validates the covalent attachment and paramagnetic iron coordination.

  • Perturbation: Titrate the pH from 7.0 to 5.0. The 15N signal should exhibit a significant chemical shift change, validating that the probe is actively reporting on the protonation state of the surrounding active-site hydrogen-bonding network.

G N1 15N-Cyano Probe in Active Site N2 Local Hydrogen Bonding & Electrostatics N1->N2 Detects N4 Zero Background Interference (0.37% Nat. Abundance) N1->N4 Benefits from N3 Large Chemical Shift Dispersion (>200 ppm) N2->N3 Induces

Fig 2. Causal logic of 15N-cyano NMR sensitivity to local active-site environments.

Conclusion

While 13C-labeled compounds remain indispensable for global structural determination, Cyanogen-15N Bromide (BrC15N) offers an unparalleled, zero-background window into specific active-site dynamics. By leveraging the extreme chemical shift sensitivity of the 15N nucleus and the precise electrophilic targeting of BrCN, researchers can isolate and observe transient ligand-binding events that would otherwise be lost in the noise of a uniform 13C spectrum.

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Isotopic Purity of Cyanogen-¹⁵N Bromide by Mass Spectrometry

The Critical Role of Isotopic Purity in ¹⁵N-BrCN Applications Cyanogen bromide (BrCN) is a cornerstone reagent in protein chemistry, renowned for its ability to selectively cleave peptide bonds at the C-terminus of methi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Critical Role of Isotopic Purity in ¹⁵N-BrCN Applications

Cyanogen bromide (BrCN) is a cornerstone reagent in protein chemistry, renowned for its ability to selectively cleave peptide bonds at the C-terminus of methionine residues.[1] The use of its stable isotope-labeled counterpart, cyanogen-¹⁵N bromide, provides a powerful tool for quantitative proteomics, peptide mapping, and structural analysis by introducing a +1 Dalton mass shift for every incorporated nitrogen atom.

The Mass Spectrometric Approach: Principles and Method Selection

The determination of isotopic enrichment by mass spectrometry relies on measuring the relative abundances of the isotopologues of a molecule.[4] For cyanogen-¹⁵N bromide, we are interested in the ratio of ¹⁵N-containing molecules to their ¹⁴N counterparts. The analysis is complicated by the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.54%, ⁸¹Br ≈ 49.46%) and carbon (¹²C ≈ 98.9%, ¹³C ≈ 1.1%).[5][6] This results in a characteristic cluster of peaks for the molecular ion, and accurate purity assessment requires deconvolution of these overlapping signals.

Choosing the Right Ionization Technique

The choice of ionization method is paramount as it dictates the degree of fragmentation and the abundance of the molecular ion. For a relatively small and volatile molecule like BrCN, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred platform.

G start start prop1 prop1 prop2 prop2 prop3 prop3 platform platform prop2->platform ei ei platform->ei ci ci platform->ci

Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules. While it produces repeatable fragmentation patterns excellent for library matching, it can excessively fragment the molecular ion, which is the primary region of interest for isotopic analysis.[7] For BrCN, the molecular ion is often still sufficiently abundant for analysis.

Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas (e.g., methane or ammonia) to gently ionize the analyte via proton transfer.[8][9] This minimizes fragmentation and typically produces an abundant pseudo-molecular ion ([M+H]⁺), which can simplify the isotopic cluster and improve sensitivity for the highest mass isotopologues.

Technique Principle Advantages for ¹⁵N-BrCN Analysis Disadvantages for ¹⁵N-BrCN Analysis
Electron Ionization (EI) High-energy electrons directly impact the analyte, causing ionization and fragmentation.[6]- Highly reproducible spectra. - Extensive spectral libraries available (e.g., NIST).[10] - Widely available on standard GC-MS systems.- Can cause significant fragmentation, potentially reducing the abundance of the molecular ion peak.[7]
Chemical Ionization (CI) Ionized reagent gas donates a proton to the analyte, forming a pseudo-molecular ion.[8]- "Soft" technique that minimizes fragmentation. - Enhances the abundance of the molecular ion cluster ([M+H]⁺), simplifying isotopic ratio calculations.[9]- Spectra can be dependent on source pressure and reagent gas. - Less common than EI sources.

For this guide, we will detail the protocol using Electron Ionization (EI) due to its widespread accessibility, with comparative notes on what to expect with Chemical Ionization.

Experimental Protocol: GC-MS Analysis of ¹⁵N-BrCN

This protocol is designed as a self-validating system, beginning with the analysis of a natural abundance standard to establish a baseline.

Materials and Reagents
  • Cyanogen-¹⁵N Bromide (Sample for analysis)

  • Cyanogen Bromide, natural abundance (Reference Standard)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane, GC grade). The solvent must not contain nitrogen atoms.

  • Autosampler vials with inert caps.

Instrumentation
  • Gas Chromatograph equipped with a capillary column suitable for volatile compounds (e.g., a 5% phenyl-methylpolysiloxane phase, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer with an EI source (and CI source, if available) and a quadrupole mass analyzer.

Step-by-Step Methodology
  • Preparation of Standards and Samples:

    • Causality: Working in a fume hood is mandatory due to the high toxicity of BrCN. Anhydrous solvents are used to prevent hydrolysis of BrCN to hydrocyanic acid and hypobromous acid.

    • Reference Standard: Prepare a solution of natural abundance BrCN at ~1 mg/mL in the chosen anhydrous solvent.

    • ¹⁵N-BrCN Sample: Prepare a solution of the ¹⁵N-BrCN sample at the same concentration (~1 mg/mL).

  • Instrument Setup (Example Parameters):

    • Causality: The GC parameters are chosen to ensure good chromatographic separation of BrCN from the solvent front and any potential volatile impurities.

    • GC Inlet: Split mode (e.g., 50:1 split ratio), 200°C.

    • Oven Program: 40°C hold for 2 min, then ramp to 150°C at 20°C/min.

    • Column Flow: 1.0 mL/min Helium.

    • MS Transfer Line: 220°C.

    • MS Ion Source (EI): 230°C, 70 eV electron energy.

    • MS Analyzer: Quadrupole, scanning a mass range of m/z 35-120. This range comfortably brackets the molecular ion cluster (around m/z 105-109) and key fragments.

  • Analysis Sequence:

    • Inject a solvent blank to ensure no system contamination.

    • Inject the natural abundance BrCN standard. This is the validation step . It confirms the retention time and the expected natural isotopic pattern.

    • Inject the ¹⁵N-BrCN sample.

G prep 1. Sample Preparation (Anhydrous Solvent, ~1 mg/mL) gc 2. GC Injection & Separation (Volatiles Column) prep->gc Volatile Sample ion 3. Ionization (EI, 70 eV) gc->ion Eluted Analyte ms 4. Mass Analysis (Quadrupole Scan m/z 35-120) ion->ms Generated Ions data 5. Data Acquisition ms->data Mass Spectrum

Data Analysis: Calculating Isotopic Purity

Accurate calculation requires a clear understanding of the molecular ion cluster.

Deconstructing the Molecular Ion Cluster

The mass spectrum of natural abundance BrCN will show a characteristic molecular ion cluster. The two most abundant peaks will be at m/z 105 (⁷⁹Br¹²C¹⁴N) and m/z 107 (⁸¹Br¹²C¹⁴N), with roughly equal intensity.[10] Smaller peaks will be present for the ¹³C isotopologues at m/z 106 and 108.

For a highly enriched ¹⁵N-BrCN sample, the primary cluster will shift by +1 Da. The most abundant peaks will now be at m/z 106 (⁷⁹Br¹²C¹⁵N) and m/z 108 (⁸¹Br¹²C¹⁵N). The residual ¹⁴N-containing species will appear at m/z 105 and 107.

Calculation of ¹⁵N Isotopic Enrichment

The calculation must correct for the contribution of natural abundance ¹³C to the M+1 peak.[4][11]

  • Acquire Mass Spectra: Obtain the mass spectrum across the chromatographic peak for both the natural abundance standard and the ¹⁵N-BrCN sample.

  • Identify Ion Clusters:

    • For the ¹⁵N sample, identify the intensity of the four key molecular ions:

      • I₁₀₅ (⁷⁹Br¹²C¹⁴N)

      • I₁₀₆ (⁷⁹Br¹²C¹⁵N + contribution from ⁷⁹Br¹³C¹⁴N)

      • I₁₀₇ (⁸¹Br¹²C¹⁴N)

      • I₁₀₈ (⁸¹Br¹²C¹⁵N + contribution from ⁸¹Br¹³C¹⁴N)

  • Correct for ¹³C Contribution:

    • From the natural abundance standard spectrum, calculate the ratio of the ¹³C peak to the ¹²C peak for the ⁷⁹Br species: R(¹³C) = Intensity(m/z 106) / Intensity(m/z 105). This ratio should be approximately 0.011 (1.1%).

    • The intensity contribution of ¹³C to the peak at m/z 106 in the ¹⁵N sample is: I(¹³C_at_106) = I₁₀₅ × R(¹³C).

    • The corrected intensity for the ¹⁵N species at m/z 106 is: I'₁₀₆ = I₁₀₆ - I(¹³C_at_106).

  • Calculate Isotopic Purity:

    • The isotopic purity can now be calculated using the corrected intensities for one of the bromine isotopes (using the ⁷⁹Br pair is common practice).

    • % ¹⁵N Enrichment = [ I'₁₀₆ / (I₁₀₅ + I'₁₀₆) ] × 100

Hypothetical Data Analysis
Ion Species Theoretical m/z Observed Intensity (Hypothetical ¹⁵N Sample) Calculation Step Corrected Intensity
⁷⁹Br¹²C¹⁴N⁺104.921,500I₁₀₅1,500
⁷⁹Br¹³C¹⁴N⁺105.92-Contribution = 1,500 * 0.011 = 16.5-
⁷⁹Br¹²C¹⁵N⁺105.9298,517I₁₀₆I'₁₀₆ = 98,517 - 16.5 = 98,500.5
⁸¹Br¹²C¹⁴N⁺106.921,480I₁₀₇1,480
⁸¹Br¹³C¹⁴N⁺107.92---
⁸¹Br¹²C¹⁵N⁺107.9297,520I₁₀₈-

Final Calculation: % ¹⁵N Enrichment = [ 98,500.5 / (1,500 + 98,500.5) ] × 100 = 98.5%

Conclusions and Best Practices

The accurate determination of the isotopic purity of cyanogen-¹⁵N bromide is essential for its reliable use in research. GC-MS provides a robust and accessible platform for this analysis.

Key Recommendations:

  • Always run a natural abundance standard: This is the most critical step for method validation, confirming retention time, and determining the instrument-specific correction factor for natural ¹³C abundance.

  • Use a soft ionization technique if available: While EI is sufficient, CI can provide a more abundant molecular ion cluster, improving the signal-to-noise ratio and simplifying the analysis, especially for samples with lower enrichment.

  • Ensure high mass resolution: While not always necessary for this small molecule, high-resolution mass spectrometry can unequivocally separate the ¹³C and ¹⁵N isotopologues, eliminating the need for mathematical correction.[2][12]

  • Maintain an inert analytical path: The reactivity of BrCN necessitates the use of well-maintained, inert GC-MS systems to prevent analyte degradation.

By adhering to these principles and protocols, researchers can confidently verify the isotopic purity of their ¹⁵N-BrCN reagents, ensuring the integrity and accuracy of their downstream experimental results.

References

  • Mass spectrometric analysis of cyanogen bromide fragments of integral membrane proteins at the picomole level: application to rhodopsin. Analytical Biochemistry.[Link]

  • Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry.[Link]

  • Improved accuracy in the matrix-assisted laser desorption/ionization-mass spectrometry determination of the molecular mass of cyanogen bromide fragments of proteins by post-cleavage reaction with tris(hydroxymethyl)aminomethane. Proteomics.[Link]

  • Characterization of Unstable Intermediates and Oxidized Products Formed during Cyanogen Bromide Cleavage of Peptides and Proteins by Electrospray Mass Spectrometry. Analytical Chemistry.[Link]

  • Isotopic enrichment calculator from mass spectra. GitHub.[Link]

  • C-Terminal Protein Characterization by Mass Spectrometry: Isolation of C-Terminal Fragments from Cyanogen Bromide-Cleaved Protein. Journal of the American Society for Mass Spectrometry.[Link]

  • CNBr digestion and LC-MS analysis on the analytic HPLC C18 column... ResearchGate.[Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group.[Link]

  • Determination of ¹⁵N/¹⁴N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology.[Link]

  • Compound-Specific ¹⁴N/¹⁵N Analysis of Amino Acid Trimethylsilylated Derivatives from Plant Seed Proteins. Metabolites.[Link]

  • ¹⁵N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids. Methods in Molecular Biology.[Link]

  • Isotope Distribution Calculator and Mass Spec Plotter. Scientific Instrument Services.[Link]

  • Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. Analytical Biochemistry.[Link]

  • Cyanogen bromide. NIST WebBook.[Link]

  • Determination of the [¹⁵N]-Nitrate/[¹⁴N]-Nitrate Ratio in Plant Feeding Studies by GC–MS. Metabolites.[Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group.[Link]

  • Rapid Determination of Isotopic Purity of Stable Isotope (D, ¹⁵N, or ¹³C)‐Labeled Organic Compounds by Electrospray Ionization. Rapid Communications in Mass Spectrometry.[Link]

  • Chemical Ionization. United States Department of Defense.[Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.[Link]

  • Isotopes and mass spectrometry. The University of Alabama at Birmingham.[Link]

  • Natural Abundance Atomic Isotopes. Intro to Mass Spectrometry.[Link]

  • Fragmentation in Mass Spectrometry. Save My Exams.[Link]

  • fragmentation mass spectra: Topics by Science.gov. Science.gov.[Link]

  • Fragmentation of the [M – 15]⁺ ion from the TMS derivative of... ResearchGate.[Link]

  • Mass Spectrometry. Michigan State University Chemistry.[Link]

Sources

Comparative

Mass Shift Validation in Cyanogen-15N Bromide Labeled Peptides: A Comprehensive Comparison Guide

In mass spectrometry (MS)-based proteomics, stable isotope labeling is a cornerstone for quantitative analysis and structural probing. While large isobaric tags (e.g., TMT, iTRAQ) dominate multiplexed quantitation, their...

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Author: BenchChem Technical Support Team. Date: April 2026

In mass spectrometry (MS)-based proteomics, stable isotope labeling is a cornerstone for quantitative analysis and structural probing. While large isobaric tags (e.g., TMT, iTRAQ) dominate multiplexed quantitation, their bulky nature can induce steric hindrance, altering peptide ionization and native conformations. Cyanogen-15N bromide (BrC15N) offers an elegant, ultra-compact alternative.

Traditionally recognized for [1], cyanogen bromide can be repurposed under specific alkaline conditions to cyanylate primary amines and thiols[2]. This guide objectively compares BrC15N labeling against alternative methodologies, providing mechanistic insights, step-by-step protocols, and mass shift validation data for MS workflows.

Mechanistic Grounding: The Dual-Action Causality of Cyanogen Bromide

As a Senior Application Scientist, it is critical to understand that the reactivity of cyanogen bromide is strictly governed by pH. This causality must be explicitly controlled in the laboratory to prevent unwanted protein degradation:

  • Acidic Conditions (pH < 3.0): Primary amines are protonated ( NH3+​ ) and rendered non-nucleophilic. The thioether of methionine remains reactive, attacking the electrophilic carbon of BrCN to form a cyanosulfonium intermediate. This ultimately hydrolyzes the peptide bond, releasing methyl thiocyanate[1]. Nitrogen is not incorporated into the peptide during this cleavage[3].

  • Alkaline Conditions (pH 8.0 - 9.0): Primary amines (N-terminus and lysine side chains) are deprotonated ( NH2​ ). They act as strong nucleophiles, attacking BrCN to form cyanamides ( −NH−CN )[1].

When using Cyanogen-15N bromide for labeling, the cyanylation reaction adds a highly specific isotopic mass tag. The mass shift is +25.9923 Da per labeled site, compared to +24.9953 Da for unlabeled Br14CN. This precise Δ0.9970 Da difference serves as a self-validating system for high-resolution mass spectrometry.

G cluster_0 pH-Directed Cyanogen Bromide Reactivity A Native Protein / Peptide B1 Acidic pH (< 3.0) Amine Protonation A->B1 70% Formic Acid B2 Alkaline pH (8.5) Amine Deprotonation A->B2 pH 8.5 Buffer C1 Methionine Cleavage (No N-incorporation) B1->C1 Met Thioether Attack C2 15N-Cyanylation (+25.99 Da Mass Shift) B2->C2 Lysine Nucleophilic Attack

Bifurcated reactivity of cyanogen bromide dictated by pH for cleavage versus isotopic labeling.

Comparative Performance Analysis

When selecting a peptide labeling strategy, researchers must balance multiplexing capabilities with the physicochemical impact of the tag. Table 1 outlines how BrC15N compares to industry-standard alternatives.

Table 1: Comparative Performance of Peptide Labeling Reagents
Labeling ReagentTarget ResidueMass Added (Da)Steric HindranceMultiplexing CapacityPrimary Application
Cyanogen-15N Bromide Primary Amines / Thiols+25.9923Minimal (Ultra-compact)Light/Heavy (14N/15N)Structural probing, native conformation mapping
TMTpro (16-plex) Primary Amines+304.2071HighHigh (16-plex)High-throughput quantitative proteomics
Dimethyl Labeling Primary Amines+32.0564LowLight/Medium/HeavyCost-effective relative quantitation
NTCB Thiols (Cysteine)+25.0000LowNoneCysteine cyanylation / mapping

Scientific Insight: Compared to TMTpro (+304 Da), BrC15N adds only ~26 Da. This minimal mass addition preserves the native chromatographic elution profile of the peptide, reducing isotopic effect-induced retention time shifts. Furthermore, unlike NTCB which is restricted to cysteines, BrC15N targets the more abundant lysine residues, increasing spatial resolution for structural proteomics.

Experimental Protocol: Isotopic Cyanylation using BrC15N

This protocol details a self-validating workflow designed to label accessible lysine residues while preventing off-target methionine cleavage.

Step 1: Sample Preparation & Denaturation Dissolve 50 µg of protein in 50 µL of 100 mM Ammonium Bicarbonate (pH 8.5). Causality: A pH > 8.0 is strictly required to deprotonate the ϵ -amino groups of lysine residues, converting them into active nucleophiles capable of attacking the electrophilic cyanogen carbon.

Step 2: Reagent Preparation In a fume hood, dissolve Cyanogen-15N bromide (BrC15N) in anhydrous acetonitrile to a concentration of 500 mM. Causality: BrCN rapidly hydrolyzes in aqueous solutions to form cyanate and bromide[2]. Using an anhydrous solvent for the stock solution prevents premature degradation and ensures high labeling efficiency.

Step 3: Labeling Reaction Add BrC15N to the protein solution at a 100-fold molar excess over total primary amines. Incubate at room temperature for 2 hours in the dark.

Step 4: Reaction Quenching Add 1 M Glycine (pH 8.0) to a final concentration of 100 mM. Incubate for 30 minutes. Causality: Glycine acts as a sacrificial primary amine, rapidly consuming unreacted BrC15N to prevent off-target alkylation during downstream processing.

Step 5: Proteolytic Digestion Add sequencing-grade Trypsin at a 1:50 (enzyme:substrate) ratio and incubate overnight at 37°C. (Note: Trypsin will not cleave at cyanylated lysines; cleavage will be restricted to arginine residues).

Step 6: LC-MS/MS Validation Desalt peptides using C18 StageTips and analyze via high-resolution mass spectrometry (e.g., Orbitrap). Extract ion chromatograms for the expected +25.9923 Da mass shift.

Mass Shift Validation Data

To validate the labeling efficiency and isotopic purity, a 1:1 mixture of Br14CN and BrC15N is often used to generate a diagnostic doublet in the MS1 spectra. Table 2 presents expected theoretical versus observed experimental data for standard Bovine Serum Albumin (BSA) tryptic peptides.

Table 2: Mass Shift Validation Data (Theoretical vs. Observed)
Peptide SequenceUnlabeled m/z (M+H)+ 14N-Labeled m/z15N-Labeled m/zObserved Δm (15N - 14N)Mass Accuracy
LVNELTEFAK1163.61801188.61321189.61030.9971 Da< 2 ppm
HLVDEPQNLIK1321.71151346.70671347.70380.9971 Da< 2 ppm
YLYEIAR898.4674N/A (No Lysine)N/A (No Lysine)N/AN/A

Data Interpretation: The consistent ∼0.997 Da mass shift between the light (14N) and heavy (15N) channels confirms successful cyanylation of the C-terminal lysine residues. Peptides lacking lysine (e.g., YLYEIAR) remain unlabeled, confirming the specificity of the reaction at pH 8.5.

References

  • Title: Cyanogen bromide - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Quantitative Mass Spectrometric Assay of Whole and CNBr-Cleaved Amyloid-β Peptides in Human Brain Source: nih.gov URL: [Link]

  • Title: Isolation of N-Terminal Protein Sequence Tags from Cyanogen Bromide Cleaved Proteins Source: acs.org URL: [Link]

  • Title: Synthesis of [11C]- and (13C)-Cyanogen Bromide, Useful Electrophilic Labelling Precursors Source: scispace.com URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Cyanogen-15N Bromide

This document provides essential, step-by-step guidance for the safe handling and disposal of Cyanogen-15N Bromide (¹⁵N-BrCN). As a researcher, scientist, or drug development professional, your safety and the integrity o...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of Cyanogen-15N Bromide (¹⁵N-BrCN). As a researcher, scientist, or drug development professional, your safety and the integrity of your laboratory environment are paramount. This guide moves beyond a simple checklist, delving into the chemical principles behind the required procedures to ensure every step is understood and executed with confidence. The protocols described herein are designed as a self-validating system to ensure the complete and safe neutralization of this highly toxic reagent.

The Critical Imperative: Understanding the Hazards of Cyanogen Bromide

Cyanogen-15N bromide, like its unlabeled counterpart, is a highly toxic and volatile solid that is readily absorbed through the skin, ingested, or inhaled.[1] Its toxicity is comparable to that of hydrogen cyanide.[2] The primary danger arises from its reaction with water, moisture, or acids, which liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[3][4][5] Due to these hazardous properties, Cyanogen Bromide is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste, with the waste number U246.[6][7]

The disposal of ¹⁵N-BrCN is not a matter of simple waste collection. It requires a robust chemical inactivation process to convert the toxic cyanide functional group into a much less hazardous compound before final disposal. The universally recommended method is a two-step alkaline hypochlorite treatment.[1][8][9]

The Inactivation Mechanism: A Two-Step Neutralization

  • Alkaline Hydrolysis: The first step involves reacting cyanogen bromide with a strong base, such as sodium hydroxide (NaOH). This rapidly hydrolyzes the compound into sodium cyanide (NaCN) and sodium bromide (NaBr). This step is crucial because it takes place under basic conditions, which prevents the formation and release of deadly hydrogen cyanide gas.[1][9]

  • Oxidation: The resulting cyanide is then oxidized by a strong oxidizing agent, typically sodium hypochlorite (NaOCl, the active ingredient in bleach), to the significantly less toxic cyanate ion (OCN⁻).[1][9][10]

This two-step process effectively and safely destroys the cyanogen bromide, rendering the waste suitable for collection by certified hazardous waste management services.[8]

Essential Prerequisites: Safety First

Before beginning any disposal procedure, the following engineering controls and personal protective equipment (PPE) must be in place.

Engineering Controls:

  • Certified Chemical Fume Hood: All handling and disposal procedures for cyanogen bromide MUST be performed inside a well-ventilated and fully operational chemical fume hood.[11][12] This is non-negotiable and serves to protect the user from inhaling toxic vapors or dust.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical to prevent exposure.

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[7][11]

  • Gloves: Double gloving with chemically resistant gloves (e.g., Neoprene, Butyl, or Viton) is recommended.[11]

  • Body Protection: A lab coat, long pants, and closed-toed shoes are mandatory.[12] For larger quantities or in case of a spill, a flame-retardant antistatic protective clothing and a fully-encapsulating chemical resistant suit may be necessary.[3][13]

  • Respiratory Protection: If there is any risk of airborne dust or vapor exposure outside of a fume hood, a respiratory protection program that meets OSHA's 29 CFR 1910.134 requirements must be followed. This may include a full-face respirator with appropriate cartridges.[12]

The Disposal Workflow: A Step-by-Step Protocol

This section details the validated protocol for neutralizing liquid waste containing Cyanogen-15N Bromide, such as residual reaction mixtures or solutions used in protein cleavage.

Protocol for Liquid Waste Neutralization

This procedure is based on the widely accepted method of alkaline hypochlorite treatment and is effective for solutions of cyanogen bromide in water, organic solvents, or 70% formic acid.[2][8]

Causality Note: This reaction is highly exothermic and can be explosive if reagents are mixed too quickly.[1][9] Proceed with caution and ensure slow, controlled addition of all reagents. A cooling bath (ice water) should be readily available.

Step 1: Preparation

  • Work entirely within a certified chemical fume hood.

  • Ensure an emergency shower and eyewash station are accessible.[14]

  • Prepare a 1 M Sodium Hydroxide (NaOH) solution and have commercial sodium hypochlorite (NaOCl, household bleach, typically 5-6%) solution ready.

  • Place the beaker or flask containing the ¹⁵N-BrCN waste solution in a larger container that can serve as a cooling bath (e.g., an ice-water bath).

Step 2: Alkaline Hydrolysis

  • While stirring the ¹⁵N-BrCN waste solution, slowly and carefully add an equal volume of 1 M NaOH.[2] For example, to 100 mL of waste, add 100 mL of 1 M NaOH.

  • For acidic solutions (e.g., 70% formic acid): This step will be highly exothermic. Use a more concentrated base (e.g., 10 M KOH) and add it very slowly to neutralize the acid before proceeding. The vessel must be kept in a cooling bath.[2]

Step 3: Oxidation of Cyanide

  • After the initial hydrolysis, continue stirring and slowly add two volumes of sodium hypochlorite (bleach) solution for every one volume of the original waste solution.[2][9] For example, to the initial 100 mL of waste, you would add 200 mL of NaOCl solution.

  • The final ratio of (Original ¹⁵N-BrCN solution) : (1M NaOH) : (NaOCl solution) should be approximately 1:1:2.[9]

Step 4: Reaction and Verification

  • Allow the mixture to stir at room temperature for a minimum of 3 hours to ensure the reaction goes to completion.[2]

  • After the reaction period, check the pH of the solution to ensure it remains basic.

  • While analytical verification for residual cyanide is possible, the validated excess of reagents in this protocol ensures destruction to >99.7%.[8]

Step 5: Final Disposal

  • The neutralized solution can now be collected in a designated hazardous waste container.

  • Label the container clearly, indicating the contents (e.g., "Neutralized Cyanogen Bromide Waste containing Sodium Bromide, Sodium Cyanate, and excess NaOH/NaOCl").

  • Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.[11]

Summary of Reagent Volumes
Waste ComponentVolume of 1M NaOHVolume of NaOCl (Bleach)
100 mL of ¹⁵N-BrCN Solution100 mL 200 mL
X mL of ¹⁵N-BrCN SolutionX mL 2X mL
Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_protocol Neutralization Protocol cluster_disposal Final Disposal A Start: Identify ¹⁵N-BrCN Waste B Don Full PPE (Double Gloves, Goggles, Face Shield) A->B C Work in Certified Chemical Fume Hood B->C D Place Waste Container in Cooling Bath C->D E Step 1: Alkaline Hydrolysis Slowly add equal volume of 1M NaOH D->E Exothermic Reaction! F Step 2: Oxidation Slowly add 2 volumes of NaOCl (Bleach) E->F Exothermic Reaction! G Stir for 3+ Hours at Room Temperature F->G H Verify Solution is still Alkaline (pH > 7) G->H I Transfer Neutralized Solution to Hazardous Waste Container H->I J Label Waste Container Accurately I->J K Arrange for EH&S Pickup J->K

Caption: Workflow for the chemical neutralization of Cyanogen-15N Bromide waste.

Disposal of Contaminated Solid Waste

All solid materials that come into contact with ¹⁵N-BrCN are considered hazardous waste. This includes:

  • Gloves

  • Pipette tips

  • Paper towels or absorbent pads

  • Empty original containers

These items should not be placed in regular trash.[11][12]

Procedure:

  • Collect all contaminated solid waste in a dedicated, clearly labeled hazardous waste bag or container.[12]

  • Do not mix with other waste streams.

  • When the container is full, arrange for disposal through your institution's EH&S department.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is required to mitigate the hazard.

Procedure:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[14]

  • Alert: Notify your supervisor and your institution's EH&S department.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Assess: Do not attempt to clean a large spill or any spill you are not trained or equipped to handle. Wait for the emergency response team.

  • For Minor Spills (if trained):

    • Wear full PPE, including respiratory protection.

    • DO NOT use water directly on the spill , as this will generate HCN gas.[14]

    • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a designated, sealable hazardous waste container.[4]

    • Decontaminate the spill area using the alkaline hypochlorite solution described in Section 3.[11][12]

    • Collect all cleanup materials as hazardous waste.

References

  • Lunn, G., & Sansone, E. B. (1985). Destruction of cyanogen bromide and inorganic cyanides . Analytical Biochemistry, 147(1), 245–250. [Link]

  • Chamberland SOP Working with Cyanogen Bromide . University of California, Irvine. [Link]

  • Cyanogen Bromide Standard Operating Procedure . Northern Arizona University. [Link]

  • Hazardous Substance Fact Sheet: Cyanogen Bromide . New Jersey Department of Health. [Link]

  • Gan, W., et al. (2022). Detection and Stability of Cyanogen Bromide and Cyanogen Iodide in Drinking Water . Water, 14(11), 1662. [Link]

  • Safety Data Sheet: Cyanogen bromide . PENTA s.r.o. [Link]

  • International Chemical Safety Cards (ICSC): Cyanogen Bromide . IPCS INCHEM. [Link]

  • Cyanogen bromide - Deactivation . WikiDoc. [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Cyanogen . Centers for Disease Control and Prevention. [Link]

  • ICSC 0136 - Cyanogen Bromide . Inchem. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Cyanogen (Restored) . Centers for Disease Control and Prevention. [Link]

  • Process for the preparation of cyanogen bromide.
  • Cyanogen Bromide & Cyanide Destruction: A Biochemistry Study . Studylib. [Link]

  • Chapter 850: Identification of Hazardous Wastes . Regulations.gov. [Link]

  • Cyanogen bromide - Wikipedia . [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]

  • Cyanide Destruction Hypochlorite / Chlorine . 911Metallurgist. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • Material Safety Data Sheet - Cyanogen Bromide . Cole-Parmer. [Link]

  • Cyanogen - Occupational Safety and Health Administration . OSHA. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. [Link]

  • Zhang, J. et al. (2012). A Simple Method for the Electrophilic Cyanation of Secondary Amines . Organic Letters. [Link]

  • Lister, M. W. (1956). The Reaction Between Cyanate and Hypochlorite . Canadian Journal of Chemistry. [Link]

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